BCI-215
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWQWVVSCQBAFC-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135398 | |
| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245792-67-9 | |
| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BCI-215 mechanism of action in cancer cells
An In-depth Technical Guide to the Mechanism of Action of BCI-215 in Cancer Cells
Introduction
This compound, with the chemical name (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP-MKPs).[1][2][3][4] It is a derivative of the parent compound BCI and has demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity in non-transformed cells.[3][5] This document provides a comprehensive overview of the proposed mechanism of action of this compound in cancer cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization.
Core Mechanism of Action: DUSP Inhibition and MAPK Hyperactivation
The primary proposed mechanism of action for this compound is the inhibition of DUSP-MKPs, particularly DUSP1 and DUSP6.[1][4][6] DUSPs are phosphatases that dephosphorylate and inactivate the MAP kinases—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—on both threonine and tyrosine residues.[4] By inhibiting these phosphatases, this compound leads to the rapid, sustained, and non-redox-mediated hyperactivation of the ERK, JNK, and p38 signaling pathways in cancer cells.[1][6] This sustained signaling cascade is believed to be a key driver of the selective cytotoxicity observed in cancer cells.[1]
Signaling Pathway of this compound's Primary Mechanism
Caption: Proposed mechanism of this compound action in cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound and its parent compound, BCI, in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | DUSP-overexpressing HeLa cells | Micromolar range | Increased pERK levels | [2][4] |
| Effective Concentration | MDA-MB-231 human breast cancer cells | 22 µM | Antimigratory and proapoptotic activities | [2] |
| Treatment | MDA-MB-231 human breast cancer cells | 20 µM (1 hour) | Induces mitogenic and stress signaling | [2][7] |
| Toxicity | Cultured hepatocytes | Up to 100 µM | Devoid of toxicity | [2][7] |
Table 2: EC50 Values for BCI and this compound in Neuroblastoma Cell Lines
| Compound | Cell Line | EC50 (µM) | Reference |
| BCI | KELLY | ~2 | [8] |
| BCI | IMR-32 | ~2 | [8] |
| BCI | LAN-1 | ~4 | [8] |
| BCI | SK-N-AS | ~5 | [8] |
| This compound | KELLY | ~2.5 | [8] |
| This compound | IMR-32 | ~2.5 | [8] |
| This compound | LAN-1 | ~5 | [8] |
| This compound | SK-N-AS | ~6 | [8] |
Experimental Protocols
Detailed, step-by-step experimental protocols are not available in the public abstracts. However, the methodologies employed in the key studies can be summarized as follows:
Kinase Phosphorylation Profiling
-
Objective: To determine the effect of this compound on the phosphorylation status of various kinases.
-
Methodology Summary: Cancer cells (e.g., MDA-MB-231) were treated with this compound for specified durations. Cell lysates were then subjected to phosphokinase array analysis, which typically involves incubating the lysates with membranes spotted with antibodies against a panel of phosphorylated kinases. The resulting signals are detected and quantified to assess changes in phosphorylation levels. This method revealed that this compound selectively activates MAPKs and their downstream substrates without significantly affecting receptor tyrosine kinases, SRC family kinases, AKT, or mTOR pathways.[1]
Cell Viability and Apoptosis Assays
-
Objective: To assess the cytotoxic and pro-apoptotic effects of this compound.
-
Methodology Summary:
-
Viability: Cancer cell lines were treated with increasing concentrations of this compound for a defined period (e.g., 3 days). Cell viability was measured using standard assays such as MTT or resazurin reduction assays. Data were normalized to vehicle-treated control cells to calculate EC50 values.[8][9]
-
Apoptosis: Apoptosis was distinguished from necrosis. Following treatment with this compound, cells were likely analyzed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.[1]
-
Cell Motility/Migration Assays
-
Objective: To evaluate the impact of this compound on cancer cell migration.
-
Methodology Summary: The effect of this compound on cell motility was likely assessed using a wound-healing assay or a transwell migration assay. In a wound-healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate of closure of the scratch is monitored over time in the presence or absence of this compound.[1]
Alternative and Off-Target Mechanisms
While the primary mechanism of this compound is attributed to DUSP1/6 inhibition, some studies, particularly in neuroblastoma cells, suggest a more complex mechanism of action.[8] Research on the parent compound, BCI, indicated that its cytotoxicity in neuroblastoma cells persisted even with the complete loss of DUSP6 and partial depletion of DUSP1.[8] This suggests that BCI and potentially this compound may exert their effects through off-target mechanisms.[8] A phosphoproteomic screen identified the upregulation of JNK signaling and the suppression of mTOR and S6K signaling as potential contributors to BCI-mediated cell death.[8]
Logical Flow of Questioning the Primary Mechanism
Caption: Questioning the DUSP1/6-dependent mechanism of BCI.
Conclusion
This compound is a promising tumor-selective agent that functions primarily through the inhibition of DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways and subsequent induction of apoptosis and inhibition of cell motility in cancer cells.[1][6] However, evidence also suggests the possibility of off-target effects, particularly the modulation of the mTOR and JNK pathways, which may contribute to its cytotoxic activity in certain cancer contexts.[8] Further research is warranted to fully elucidate the complete range of molecular targets and to understand the context-dependent mechanisms of action of this compound. This will be crucial for its future development as a potential component of cancer therapy, possibly in combination with immunotherapy.[7]
References
- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. probechem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the BCI-215 Signaling Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the signaling pathway activation by BCI-215, a potent and tumor-selective small molecule inhibitor. This compound, chemically known as (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a derivative of the parent compound BCI, developed to have similar activity with reduced toxicity.[1][2] It functions primarily by inhibiting dual-specificity MAPK phosphatases (DUSP-MKPs), leading to the hyperactivation of key cellular signaling cascades.[3][4] This guide details its mechanism of action, downstream effects, quantitative data from various studies, and relevant experimental protocols.
Core Mechanism: Inhibition of DUSP-MKPs
The primary molecular targets of this compound are the Mitogen-Activated Protein Kinase (MAPK) Phosphatases (MKPs), which belong to the dual-specificity phosphatase (DUSP) family.[4][5] Specifically, this compound has been shown to inhibit DUSP1 and DUSP6.[6][7] DUSPs are critical negative regulators of the MAPK signaling pathways, as they dephosphorylate and inactivate key kinases like ERK, JNK/SAPK, and p38 on both tyrosine and threonine residues.[4][5] By inhibiting DUSP1 and DUSP6, this compound removes this negative regulation, resulting in the rapid, sustained, and selective hyperactivation of MAPK signaling pathways.[6][8] This targeted action allows this compound to modulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[6][9]
Signaling Pathway Activation
This compound treatment leads to the robust phosphorylation of multiple kinases. Kinase phosphorylation profiling has confirmed that this compound selectively activates MAPKs and their downstream substrates without significantly affecting receptor tyrosine kinases, SRC family kinases, AKT, or mTOR pathways in certain contexts.[6][10]
2.1 MAPK Pathway In various cell models, including human breast cancer cells (MDA-MB-231) and melanocytes (Mel-Ab), this compound induces rapid and sustained phosphorylation of all three major MAPKs:
In Mel-Ab cells treated with 1 µM this compound, the phosphorylation of ERK and JNK was immediately upregulated and maintained for at least 6 hours.[1] The degree of activation was noted to be greatest for ERK.[1] this compound also hyperactivates MKK4/SEK1, a kinase upstream of JNK and p38, suggesting a broad activation of stress response pathways.[6][7]
2.2 β-Catenin Pathway In the context of melanogenesis, this compound treatment has also been shown to induce the phosphorylation of the β-catenin pathway, which contributes to its anti-melanogenic effects.[1]
Downstream Cellular Effects
The activation of these signaling cascades by this compound translates into distinct, context-dependent cellular outcomes.
3.1 Anti-Melanogenic Effects In melanocytes, the activation of MAPK pathways by this compound leads to the suppression of melanin production.[1]
-
Mechanism : The hyperactivation of ERK, JNK, and p38 signaling pathways leads to the downregulation of the Microphthalmia-associated transcription factor (MITF) protein.[1] MITF is a master regulator of melanogenesis.
-
Outcome : The reduction in MITF protein levels subsequently decreases the expression of its downstream target enzymes, including tyrosinase, Tyrp1, and DCT, resulting in suppressed basal and cAMP-stimulated melanin synthesis.[1]
3.2 Anti-Cancer Effects this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells.[4][5]
-
Breast Cancer (MDA-MB-231 cells) : In this model, this compound inhibits cell motility and induces apoptosis (but not primary necrosis).[3][6] It also sensitizes these cancer cells to lymphokine-activated killer (LAK) cell activity.[6] The observed cytotoxicity is partially rescued by the inhibition of p38, highlighting the role of this stress-activated pathway in this compound-induced cell death.[6]
-
Neuroblastoma : this compound is cytotoxic across a range of neuroblastoma cell lines, where it induces a short-lived activation of the stress-inducible MAPKs (JNK and p38) and AKT.[11][12]
Quantitative Data Summary
The biological activity of this compound has been quantified in several experimental systems. The data below is compiled from multiple studies.
| Cell Line / Model | Assay | Parameter | Value / Concentration | Reference |
| DUSP-overexpressing HeLa cells | pERK Level Increase | IC₅₀ | Micromolar (µM) range | [4][13] |
| Mel-Ab melanocytes | MAPK Phosphorylation | Effective Concentration | 1 µM (sustained p-ERK/JNK for ≥6h) | [1] |
| MDA-MB-231 (Breast Cancer) | Induction of Mitogenic/Stress Signaling | Effective Concentration | 20 µM (1 hour) | [3][5] |
| MDA-MB-231 (Breast Cancer) | Anti-migratory & Pro-apoptotic Activity | Effective Concentration | 22 µM | [3][14] |
| SK-N-AS (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~10 µM | [12] |
| KELLY (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~4 µM | [12] |
| IMR-32 (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~2.5 µM | [12] |
| LAN-1 (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~2.5 µM | [12] |
| Cultured Hepatocytes | Cytotoxicity | No-effect Concentration | Up to 100 µM | [3][4] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the effects of this compound.
5.1 Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation state of key signaling proteins following this compound treatment.
-
Treatment : Cells are treated with this compound at concentrations ranging from 1 µM to 22 µM for time points between 1 to 6 hours or longer, depending on the experimental goal.[1][3] A vehicle control (e.g., DMSO) is run in parallel.
-
Lysis : Cells are lysed on ice using a suitable buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve protein phosphorylation states.[8][12]
-
Protein Quantification : Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-JNK, p-p38, p-β-catenin).[1] Following incubation with appropriate HRP-conjugated secondary antibodies, the signal is detected using an ECL substrate.
5.2 Apoptosis Analysis
This protocol is used to quantify this compound-induced apoptotic cell death.
-
Treatment : Cells are treated with an effective concentration of this compound (e.g., 22 µM).[3][14]
-
Methodology : Apoptosis can be assessed by various methods:
-
Annexin V/Propidium Iodide (PI) Staining : Treated cells are stained with FITC-conjugated Annexin V and PI, followed by analysis with flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic.
-
Caspase Activity Assays : Cleavage of caspase-3, caspase-9, and PARP can be measured via Western blotting or by using colorimetric/fluorometric activity assays.
-
Nuclear Fragmentation : Cells can be stained with a nuclear dye like DAPI or Hoechst 33342. The presence of condensed or fragmented nuclei is indicative of apoptosis and can be visualized by fluorescence microscopy.[8]
-
5.3 Cell Viability and Cytotoxicity Assays
This protocol is used to determine the concentration-dependent effect of this compound on cell survival.
-
Cell Lines : Neuroblastoma cell lines (SK-N-AS, KELLY, IMR-32, LAN-1), MDA-MB-231.[8][12]
-
Methodology :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of this compound concentrations for a defined period (e.g., 72 hours).
-
Cell viability is assessed using metabolic assays such as MTT, MTS, or resazurin reduction assays, which measure the metabolic activity of living cells.
-
Absorbance or fluorescence is read using a plate reader.
-
Data is normalized to vehicle-treated control cells, and dose-response curves are generated to calculate EC₅₀ values.[12]
-
Conclusion
This compound is a specific and potent modulator of cellular signaling that acts through the inhibition of DUSP1 and DUSP6. This mechanism leads to the selective and sustained activation of the ERK, JNK, and p38 MAPK pathways, as well as the β-catenin pathway. The resulting downstream effects are highly context-dependent, leading to anti-melanogenic outcomes in skin models and potent anti-cancer activity—including apoptosis induction and motility inhibition—in various cancer cell lines. Its tumor-selective cytotoxicity and lack of reactive oxygen species generation make this compound a promising candidate for further investigation as a therapeutic agent, particularly as a complement to cancer immunotherapy.[4][5][10]
References
- 1. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
The Impact of BCI-215 on MAPK Signaling: An In-depth Analysis of ERK, JNK, and p38 Phosphorylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-215, a derivative of (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), is a potent and tumor cell-selective small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), with specific activity against DUSP1 and DUSP6.[1][2] These phosphatases are critical negative regulators of the MAPK signaling pathways, which are centrally involved in cell proliferation, differentiation, apoptosis, and stress responses. By inhibiting DUSP1 and DUSP6, this compound disrupts the dephosphorylation of key kinases, leading to the hyperactivation of the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3] This sustained phosphorylation can selectively induce apoptosis in cancer cells, which often rely on buffered MAPK signaling for survival, while sparing normal cells.[3] This technical guide provides a comprehensive overview of the effects of this compound on ERK, JNK, and p38 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Data Presentation: Quantitative Effects of this compound on MAPK Phosphorylation
The following tables summarize the observed effects of this compound on the phosphorylation of ERK, JNK, and p38 in different cell lines. The data is compiled from multiple studies and presented to facilitate comparison.
| Cell Line | This compound Concentration | Treatment Time | Effect on ERK Phosphorylation | Reference |
| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |
| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Immediate and sustained increase; greater than on JNK and p38 | [2] |
| KELLY (Human Neuroblastoma) | 2 µM | 2, 4, 8, 24 hours | No significant reproducible change | [4] |
| Cell Line | This compound Concentration | Treatment Time | Effect on JNK Phosphorylation | Reference |
| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |
| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Immediate and sustained increase | [2] |
| KELLY (Human Neuroblastoma) | 2 µM | 2 hours | Rapid and transient increase | [4] |
| Cell Line | This compound Concentration | Treatment Time | Effect on p38 Phosphorylation | Reference |
| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |
| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Increased, but to a lesser extent than ERK and JNK | [2] |
| KELLY (Human Neuroblastoma) | 2 µM | 2 hours | Rapid and transient increase | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using the DOT language.
References
- 1. Dynamics of Dual Specificity Phosphatases and Their Interplay with Protein Kinases in Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BCI-215: A Technical Guide to a Novel DUSP Inhibitor
FOR IMMEDIATE RELEASE
Pittsburgh, PA – November 19, 2025 – BCI-215, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor, has emerged as a promising therapeutic candidate in preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of dual-specificity phosphatases (DUSPs), specifically targeting DUSP1 and DUSP6.[1][2][3] These enzymes are critical negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK.[4][5] In many cancers, DUSPs are overexpressed, leading to the suppression of MAPK-mediated apoptosis and a more aggressive tumor phenotype.[4][5] this compound was developed as a less toxic analog of the parent compound, BCI, and has demonstrated significant anti-cancer and anti-pigmentation properties in preclinical models.[1][3]
Discovery and Synthesis
This compound was identified through in vivo structure-activity relationship studies in transgenic zebrafish models engineered to report on FGF signaling, a key pathway regulated by DUSPs.[6][7] This whole-organism screening approach allowed for the concurrent assessment of efficacy and toxicity, leading to the selection of this compound as a lead candidate with an improved safety profile over BCI.[3]
The synthesis of this compound is achieved through a convergent synthetic method. This process involves the aldol condensation of dihydroindenones with benzaldehydes, followed by the SN2 addition of amines.[1]
Mechanism of Action
This compound exerts its biological effects through the allosteric inhibition of DUSP1 and DUSP6.[1][7] By inhibiting these phosphatases, this compound leads to the hyperactivation of the MAPK signaling cascades, specifically causing a rapid and sustained increase in the phosphorylation of ERK, p38, and JNK.[2][3] This sustained signaling stress in cancer cells triggers pro-apoptotic pathways and inhibits cell migration and survival.[1][2] In the context of dermatology, the activation of these MAPK pathways by this compound leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, thereby reducing UVB-induced hyperpigmentation.
Quantitative Data
In Vitro Cytotoxicity
This compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal to no toxicity in normal cells.[1][4]
| Cell Line | Cancer Type | EC50 (µM) | Reference |
| SK-N-AS | Neuroblastoma | 0.99 | [8] |
| KELLY | Neuroblastoma | 0.42 | [8] |
| IMR-32 | Neuroblastoma | 0.26 | [8] |
| LAN-1 | Neuroblastoma | 0.49 | [8] |
Table 1: EC50 Values of this compound in Neuroblastoma Cell Lines.
DUSP Inhibition
This compound effectively inhibits DUSP1 and DUSP6 in cell-based assays.[7]
| Target | IC50 (µM) | Assay Type | Reference |
| DUSP1 | 11.5 ± 2.8 | Chemical Complementation | [7] |
| DUSP6 | 12.3 ± 4.0 | Chemical Complementation | [7] |
Table 2: IC50 Values of this compound for DUSP Inhibition.
Signaling Pathway and Experimental Workflows
This compound Signaling Pathway
Caption: this compound inhibits DUSP1/6, activating MAPK pathways and cellular responses.
Zebrafish FGF Reporter Assay Workflow
Caption: Workflow for in vivo screening of FGF signaling modulators in zebrafish.
Cell Migration Assay Workflow
Caption: Workflow for single-cell migration analysis of MDA-MB-231 cells.
Experimental Protocols
Cell Culture
MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[10] For passaging, cells are washed with PBS, detached with 0.05% Trypsin-EDTA, and re-seeded at a 1:10 ratio when they reach 80-85% confluency.[10]
Zebrafish FGF Reporter Assay
Transgenic Tg(dusp6:d2EGFP) zebrafish embryos are used to screen for modulators of FGF signaling.[6] Embryos are arrayed in 96-well plates and treated with compounds at the desired concentration (e.g., 30 µM for a primary screen) in 1% DMSO.[6] Positive (BCI) and negative (DMSO) controls are included on each plate.[6] After a 5-hour incubation at 28.5°C, GFP expression is quantified using an automated high-content imaging system.[6]
Single-Cell Migration Assay
MDA-MB-231 cells are seeded sparsely on collagen-coated 24-well plates and allowed to attach overnight.[9] The following day, the medium is replaced with fresh medium containing either this compound at the desired concentration or a vehicle control. Live-cell imaging is performed for 2 hours with images captured every minute.[9] The centroid of individual cells is tracked manually using ImageJ software, and the migration speed is calculated as the total distance traveled divided by the imaging time.[9][11]
Western Blot Analysis for Phospho-MAPK
Cells are treated with this compound for the desired time points. Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their respective total protein controls overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Future Directions
The preclinical data for this compound are promising, demonstrating its potential as a selective anti-cancer agent and a novel treatment for hyperpigmentation disorders. Further studies are warranted to explore its efficacy in in vivo cancer models and to fully elucidate the downstream signaling events that contribute to its therapeutic effects. The favorable toxicity profile of this compound makes it a strong candidate for continued development towards clinical trials.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 4. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A high-content screening assay in transgenic zebrafish identifies two novel activators of FGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
BCI-215 selectivity for tumor cells versus normal cells
An In-depth Technical Guide on the Preferential Activity of BCI-215 Against Cancer Cells
Introduction
This compound has emerged as a promising small molecule inhibitor targeting dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP-MKPs), critical regulators of cellular signaling pathways.[1][2] A compelling characteristic of this compound is its remarkable selectivity in inducing cytotoxicity in tumor cells while sparing their normal, non-transformed counterparts. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying molecular mechanisms that define the selective anti-cancer activity of this compound, tailored for researchers, scientists, and professionals in drug development.
Quantitative Analysis of this compound Selectivity
The selective cytotoxicity of this compound has been demonstrated across various cancer cell lines, with minimal impact on normal cells. The following tables summarize the available quantitative data on the efficacy of this compound.
Table 1: Efficacy of this compound in Human Neuroblastoma Cell Lines
| Cell Line | EC50 (µM) after 6 days |
| SK-N-AS | 0.99 |
| KELLY | 0.26 |
| IMR-32 | 0.42 |
| LAN-1 | 0.35 |
Data sourced from Thompson et al.[3]
Table 2: Efficacy and Safety Profile of this compound in Breast Cancer and Normal Cells
| Cell Line | Assay Type | IC50 / Effect Concentration |
| MDA-MB-231 (Human Breast Cancer) | Cell Migration / Cell Loss | 7 - 15 µM |
| Human Hepatocytes | Cytotoxicity | No toxicity observed up to 100 µM |
| Endothelial Cells | Cytotoxicity | Non-toxic at active concentrations |
| Zebrafish Embryos | Developmental Toxicity | Devoid of toxicity |
Data compiled from various sources.[1][2][4]
Core Mechanism of Action
This compound exerts its tumor-selective effects by inhibiting DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways, specifically ERK, JNK, and p38.[5][6][7] This sustained hyperactivation in cancer cells, which often exhibit a dependency on finely regulated MAPK signaling for survival and proliferation, triggers a cascade of events culminating in apoptosis.[5][6] In contrast, normal cells appear to tolerate this induced stress, highlighting a key therapeutic window.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.
Cell Culture
-
MDA-MB-231 Human Breast Cancer Cells: These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Human Hepatocytes: Cryopreserved human hepatocytes are thawed and suspended in specialized hepatocyte culture medium. Cell viability is assessed using Trypan Blue exclusion.
-
Endothelial Cells (e.g., HUVEC): Human Umbilical Vein Endothelial Cells are cultured in endothelial cell growth medium, typically on gelatin-coated flasks to promote attachment.
Assessment of this compound Selectivity Workflow
The process of determining the tumor-selective cytotoxicity of a compound like this compound involves a series of in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein tyrosine phosphatases: promising targets in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Nordic Biosite [nordicbiosite.com]
A Technical Guide to the In Vivo Activity of BCI-215 in Zebrafish Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the in vivo activity of BCI-215, a small molecule inhibitor of dual-specificity MAPK phosphatases (DUSPs), with a specific focus on its application and effects within zebrafish models. This compound, a derivative of the parent compound BCI, has been identified as a potent, cell-selective DUSP inhibitor with significantly lower toxicity, making it a valuable tool for studying the FGF signaling pathway in developmental and regenerative contexts.
Core Mechanism of Action
This compound functions as an allosteric inhibitor of DUSP6 (also known as MAPK Phosphatase 3, MKP-3) and DUSP1 (MKP-1).[1][2] DUSP6 is a critical negative feedback regulator of the Fibroblast Growth Factor (FGF) signaling pathway, which acts by dephosphorylating and inactivating Extracellular Signal-Regulated Kinase (ERK), a key component of the RAS/MAPK cascade.[3]
Unlike competitive inhibitors that target the active site, this compound binds to an allosteric pocket near the catalytic domain of DUSP6 in its low-activity state.[3][4] This binding event prevents the conformational change required for catalytic activation that is normally induced by the binding of its substrate, phosphorylated ERK (pERK).[2][3] By locking DUSP6 in an inactive conformation, this compound leads to a sustained increase in pERK levels, effectively hyperactivating FGF signaling.[3][5] This specific mechanism of action confers selectivity, as BCI does not affect the function of other phosphatases like DUSP5, CDC25B, or PTP1B.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and cellular studies of this compound and its parent compound, BCI.
Table 1: In Vivo Activity of this compound in Zebrafish Models
| Parameter | Model System | Concentration / Dose | Observed Effect | Reference |
|---|---|---|---|---|
| FGF Signaling Activation | Tg(dusp6:EGFP) embryos | 20 µM (2x EC₅₀) | Robust hyperactivation of FGF reporter | [2] |
| Developmental Toxicity | Zebrafish embryos | 1-20 µM (6-hour exposure) | Non-toxic, normal development and hatching | [1][2] |
| Cardiac Regeneration | Adult Zebrafish | 0.5 mg/kg (daily retro-orbital injection) | Increased cardiomyocyte proliferation and angiogenesis; reduced fibrosis |[6] |
Table 2: Comparative Toxicity of BCI vs. This compound
| Compound | Model System | Concentration / Dose | Outcome | Reference |
|---|---|---|---|---|
| BCI | Zebrafish Embryos | 5-10 µM (EC₅₀) | Toxic, hatching failure | [2] |
| This compound | Zebrafish Embryos | 20 µM | Non-toxic, 100% hatching | [2] |
| BCI | Adult Zebrafish | 12.5 - 25 mg/kg | High mortality | [6] |
| This compound | Adult Zebrafish | 12.5 - 25 mg/kg | Lower mortality than BCI | [6] |
| BCI | EA.hy926 endothelial cells | > 25 µM | Cell loss, necrosis | [2] |
| This compound | EA.hy926 endothelial cells | Up to 50 µM | Devoid of cellular toxicity |[2] |
Table 3: Cellular Inhibitory Activity
| Compound | Assay | Target | IC₅₀ | Reference |
|---|
| this compound | DUSP-overexpressing HeLa cells | DUSP6 / DUSP1 | Micromolar range |[1][2][5] |
In Vivo Applications in Zebrafish Models
Developmental Studies in Zebrafish Embryos
The initial discovery of BCI was made through a chemical screen using a transgenic zebrafish line, Tg(dusp6:EGFP), which expresses destabilized GFP under the control of an FGF-responsive element.[2][3] This model allows for direct, quantifiable visualization of FGF signaling activity.
Treatment of these embryos with BCI and its analogs, including this compound, results in a concentration-dependent increase in GFP fluorescence in areas of active FGF signaling, such as the mid-hindbrain boundary and tailbud.[3] This hyperactivation of the pathway was confirmed by whole-mount in situ hybridization, which showed expanded expression of downstream FGF target genes, including ntl (no tail), dusp6, engrailed3 (eng3), and krox20.[3] Furthermore, semi-quantitative RT-PCR analysis confirmed the upregulation of other feedback attenuators like sef and spry4.[3] These studies demonstrate that this compound effectively phenocopies the effects of FGF pathway hyperactivation.[3] Importantly, this compound achieves this with minimal toxicity, allowing for studies of developmental processes without confounding toxic effects.[2][7]
Cardiac Regeneration in Adult Zebrafish
This compound has been effectively utilized to probe the role of DUSP6 in adult tissue regeneration, particularly in the heart.[6] Adult zebrafish possess a remarkable ability to regenerate their hearts following injury, a process heavily reliant on the proliferation of existing cardiomyocytes, which is modulated by FGF signaling.
In a ventricular apex amputation model, adult zebrafish were treated with daily retro-orbital injections of 0.5 mg/kg this compound for six consecutive days post-injury.[6] The results were significant:
-
Increased Cardiomyocyte Proliferation: Treated hearts showed a marked increase in the cardiomyocyte proliferation index compared to vehicle-treated controls.[6]
-
Enhanced Angiogenesis: There was a notable increase in the formation of new blood vessels within the injury site.[6]
-
Reduced Fibrotic Scarring: By 25 days post-amputation, hearts from this compound-treated fish displayed a significantly smaller fibrotic scar, indicating faster and more complete regeneration.[6]
Crucially, this compound did not induce cardiomyocyte proliferation in uninjured hearts, suggesting its pro-regenerative effects are specific to the injury context and that it does not cause cardiomegaly.[6]
Experimental Protocols
Zebrafish Husbandry and Embryo Drug Administration
-
Zebrafish Maintenance: Wild-type or transgenic zebrafish (e.g., Tg(dusp6:EGFP)pt6) are maintained at 28.5°C on a 14/10 hour light/dark cycle.[8]
-
Embryo Collection: Embryos are collected after natural spawning and raised in E3 medium at 28.5°C.[8]
-
Drug Preparation: A stock solution of this compound is prepared in DMSO. The final working solution is made by diluting the stock in E3 medium to the desired concentration (e.g., 1-20 µM). The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.[3]
-
Treatment: At the desired developmental stage (e.g., 5 hours post-fertilization), embryos are transferred to multi-well plates and the E3 medium is replaced with the this compound working solution.[3] Embryos are incubated for the specified duration (e.g., 6-8 hours) before analysis.[3]
Whole-Mount In Situ Hybridization (WISH)
-
Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes for FGF target genes (ntl, dusp6, eng3, etc.) are synthesized via in vitro transcription.
-
Embryo Fixation: Following this compound treatment, embryos are fixed overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.
-
Hybridization: Fixed embryos are permeabilized with Proteinase K, pre-hybridized, and then hybridized with the DIG-labeled probe overnight at ~65°C.
-
Washing and Detection: Embryos undergo stringent washes to remove unbound probe. They are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Visualization: The gene expression pattern is visualized by adding a colorimetric AP substrate (e.g., NBT/BCIP), which produces a purple precipitate. Embryos are then imaged using a stereomicroscope.[3]
Adult Zebrafish Heart Regeneration Assay
-
Anesthesia: Adult zebrafish (3-6 months old) are anesthetized in Tricaine solution.
-
Ventricular Amputation: A small incision is made through the chest wall to expose the heart. The apical tip of the ventricle (approximately 20%) is surgically removed with fine scissors. The fish is then promptly returned to system water for recovery.
-
Drug Administration: Starting one day post-amputation (dpa), fish receive daily retro-orbital injections of this compound (0.5 mg/kg) or a vehicle control (e.g., DMSO in saline).[6]
-
Tissue Collection: At specified time points (e.g., 7 dpa for proliferation, 25 dpa for scarring), fish are euthanized, and hearts are dissected and fixed in 4% PFA.[6]
-
Analysis:
-
Immunohistochemistry: Fixed hearts are sectioned and stained with antibodies against cardiomyocyte markers (e.g., Mef2c) and proliferation markers (e.g., PCNA) to quantify cardiomyocyte proliferation.[6]
-
Fibrosis Staining: Sections are stained with Acid Fuchsin Orange G (AFOG) to visualize intact muscle (orange/brown), fibrin (red), and collagen-rich scar tissue (blue). The scar area is then quantified using imaging software.[6]
-
Disclaimer: The experimental protocols provided are summaries of methods described in the cited literature. Researchers should consult the primary sources and adapt protocols as necessary for their specific experimental conditions, adhering to all institutional and ethical guidelines for animal research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for microinjection of rapamycin into the zebrafish habenula - PMC [pmc.ncbi.nlm.nih.gov]
BCI-215 as a Hyperactivator of Fibroblast Growth Factor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-215 is a potent and selective small-molecule inhibitor of dual-specificity phosphatases (DUSPs), with primary targets being DUSP1 and DUSP6. These phosphatases are critical negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting DUSP1 and DUSP6, this compound effectively removes the brakes on MAPK pathways, leading to the sustained phosphorylation and activation of key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38. As the FGF signaling pathway heavily relies on the MAPK cascade for signal transduction, this compound consequently acts as a potent hyperactivator of FGF signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Fibroblast Growth Factor (FGF) signaling is a crucial pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The signaling cascade is tightly controlled by a series of intracellular molecules, including the dual-specificity phosphatases (DUSPs) that dephosphorylate and inactivate key signaling components.
DUSP6 (also known as MKP-3) is a primary negative-feedback regulator of the FGF signaling pathway, specifically dephosphorylating and inactivating ERK1/2, a central downstream effector of FGF receptor activation. This compound, a derivative of the DUSP inhibitor BCI, has emerged as a valuable chemical tool to probe and modulate FGF signaling. Its ability to inhibit DUSP1 and DUSP6 leads to a hyperactivation of the MAPK pathway, thereby amplifying the cellular response to FGF stimulation. This document serves as a comprehensive resource for researchers interested in utilizing this compound to study and manipulate FGF signaling.
Mechanism of Action
This compound functions as an allosteric inhibitor of DUSP1 and DUSP6. Unlike active-site inhibitors, this compound binds to a site distinct from the catalytic pocket of the phosphatases. This binding event induces a conformational change that prevents the phosphatase from effectively dephosphorylating its MAPK substrates (ERK, JNK, and p38). The sustained phosphorylation of these MAPKs leads to an amplification and prolongation of the downstream signals initiated by FGF receptor activation.
The hyperactivation of FGF signaling by this compound is therefore indirect. This compound does not directly interact with FGF ligands or their receptors. Instead, it removes a key negative regulatory mechanism, allowing for a more robust and sustained signal transduction cascade in the presence of FGF stimulation.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the quantitative data available for this compound and its parent compound, BCI, from various in vitro and in vivo studies.
Table 1: In Vitro Activity of BCI and this compound
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference(s) |
| BCI | DUSP Inhibition | DUSP1 | IC50 | 11.5 ± 2.8 µM | |
| BCI | DUSP Inhibition | DUSP6 | IC50 | 12.3 ± 4.0 µM | |
| This compound | Cytotoxicity | SK-N-AS (Neuroblastoma) | EC50 | 0.99 µM | |
| This compound | Cytotoxicity | KELLY (Neuroblastoma) | EC50 | 0.43 µM | |
| This compound | Cytotoxicity | IMR-32 (Neuroblastoma) | EC50 | 0.26 µM | |
| This compound | Cytotoxicity | LAN-1 (Neuroblastoma) | EC50 | 0.35 µM | |
| This compound | Anti-migratory/Pro-apoptotic | MDA-MB-231 (Breast Cancer) | Concentration | 22 µM | |
| This compound | Mitogenic/Stress Signaling | MDA-MB-231 (Breast Cancer) | Concentration | 20 µM (1 hour) |
Table 2: In Vivo and Cellular Activity of this compound
| Organism/System | Assay | Parameter | Concentration Range | Observed Effect | Reference(s) |
| Zebrafish Embryos | FGF Hyperactivation | FGF Signaling Reporter | 1-20 µM (6 hours) | Increased FGF target gene expression | |
| Human Melanocytes & Keratinocytes | Cytotoxicity | WST Cell Proliferation Assay | 1000 nM (1 µM) | Cytotoxic effect | |
| Human Melanocytes | Melanin Content | Melanin Assay | 100 nM (72 hours) | Decreased melanin content |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a hyperactivator of FGF signaling.
Western Blotting for MAPK Phosphorylation
This protocol is for determining the effect of this compound on the phosphorylation status of ERK, JNK, and p38 MAP kinases.
Materials:
-
Cells of interest (e.g., HeLa, MDA-MB-231)
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect total MAPK levels, the membrane can be stripped and re-probed with an antibody against the total protein.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
Zebrafish Embryo Assay for FGF Signaling Hyperactivation
This protocol utilizes the transgenic zebrafish line Tg(dusp6:EGFP) to visually and quantitatively assess the effect of this compound on FGF signaling.
Materials:
-
Tg(dusp6:EGFP) zebrafish embryos
-
This compound stock solution
-
Embryo medium (E3)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized Tg(dusp6:EGFP) embryos and raise them to the desired developmental stage (e.g., 24 hours post-fertilization).
-
Compound Treatment: Array the embryos in a 96-well plate and treat them with different concentrations of this compound in E3 medium. Include a vehicle control.
-
Incubation: Incubate the embryos for a defined period (e.g., 6 hours) at 28.5°C.
-
Imaging: Anesthetize the embryos and image the EGFP expression using a fluorescence microscope. For quantitative analysis, use a high-content imaging system to measure the fluorescence intensity in specific regions of interest where FGF signaling is active (e.g., the midbrain-hindbrain boundary).
-
Data Analysis: Quantify the changes in EGFP fluorescence in this compound-treated embryos compared to the vehicle control to determine the extent of FGF signaling hyperactivation.
Mandatory Visualizations
FGF Signaling Pathway
Caption: The canonical FGF signaling pathway leading to ERK activation and the negative feedback loop involving DUSP6.
Mechanism of this compound Action
Proapoptotic and Antimigratory Activities of BCI-215: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-215 is a potent and tumor cell-selective small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), specifically targeting DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound leads to the hyperactivation of MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This sustained signaling cascade has been shown to induce proapoptotic and antimigratory effects in various cancer cell lines, with a notable selectivity for tumor cells over normal cells. This technical guide provides a comprehensive overview of the core activities of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.
Mechanism of Action
This compound functions as an allosteric inhibitor of DUSP1 and DUSP6. DUSPs are critical negative regulators of the MAPK signaling pathways, responsible for dephosphorylating and inactivating key kinases such as ERK, p38, and JNK. In many cancers, DUSPs are overexpressed, which helps to buffer the excessive MAPK signaling driven by oncogenic mutations and maintain cancer cell survival.
By inhibiting DUSP1 and DUSP6, this compound disrupts this regulatory mechanism, leading to rapid and sustained phosphorylation (activation) of ERK, p38, and JNK.[1][3] This hyperactivation of MAPK signaling, particularly the stress-activated p38 and JNK pathways, is believed to be a key driver of the observed cytotoxic and antimigratory effects in cancer cells.[1]
Quantitative Data
The following tables summarize the available quantitative data on the cytotoxic and antimigratory activities of this compound.
Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | EC50 (µM) after 6 days |
| SK-N-AS | 0.99 |
| KELLY | 0.42 |
| IMR-32 | 0.26 |
| LAN-1 | 0.43 |
Data from a study on various neuroblastoma cell lines.
Table 2: Proapoptotic and Antimigratory Activity in Breast Cancer Cells
| Cell Line | Concentration (µM) | Effect |
| MDA-MB-231 | 22 | Induces apoptosis and inhibits cell motility[4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the proapoptotic and antimigratory activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal effective concentration (EC50) of this compound.
-
Cell Seeding:
-
Harvest cancer cells (e.g., SK-N-AS, KELLY, IMR-32, LAN-1) in their logarithmic growth phase.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubate the plates for the desired duration (e.g., 6 days).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
-
Cell Treatment:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 22 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use FITC-A and PI-A channels to detect Annexin V and PI signals, respectively.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in this compound treated samples to the vehicle control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is for assessing the effect of this compound on cancer cell migration.
-
Cell Seeding and Monolayer Formation:
-
Seed MDA-MB-231 cells in 6-well plates at a high density to form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once a confluent monolayer is formed, create a straight scratch or "wound" in the center of the well using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
This compound Treatment and Imaging:
-
Replace the PBS with fresh culture medium containing this compound (e.g., 22 µM) or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area for both treated and control samples.
-
Compare the migration rates between the this compound treated and control groups.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits DUSP1/6, leading to sustained MAPK activation and downstream effects.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the proapoptotic and antimigratory effects of this compound.
References
- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
BCI-215 Protocol for In Vitro Cell Culture Experiments: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCI-215 is a potent and tumor cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2][3][4] By inhibiting these phosphatases, this compound leads to the hyperactivation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK.[1][2][5] This sustained MAPK activation induces selective cytotoxicity, apoptosis, and inhibition of cell motility in cancer cells while showing minimal toxicity to normal cells.[3][4] These characteristics make this compound a promising candidate for cancer therapy research. This document provides detailed application notes and protocols for in vitro cell culture experiments using this compound.
Mechanism of Action
This compound functions as an allosteric inhibitor of DUSP1 and DUSP6.[6] These phosphatases are responsible for dephosphorylating and inactivating key kinases in the MAPK signaling cascades (ERK, p38, and JNK). By inhibiting DUSP1 and DUSP6, this compound causes a rapid and sustained increase in the phosphorylation of ERK, p38, and JNK.[1][2] This prolonged activation of stress and mitogenic signaling pathways in cancer cells ultimately leads to apoptosis and reduced cell viability.[1][3]
Signaling Pathway
References
- 1. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo structure-activity relationship studies support allosteric targeting of a dual specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BCI-215 Stock Solution Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction: BCI-215 is a potent and selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound leads to the sustained phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][3][4] This activity makes this compound a valuable tool for studying cellular processes regulated by MAPK signaling, such as cell proliferation, differentiation, and apoptosis.[4][5] Notably, this compound has demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its potential in cancer research and drug development.[5][6]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.
Quantitative Data Summary
The following tables provide a quick reference for the key quantitative data related to this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1245792-67-9 |
| Molecular Formula | C₂₂H₂₂BrNO |
| Molecular Weight | 396.32 g/mol |
| Solubility in DMSO | ~33.33 mg/mL (84.10 mM)[6][7] |
| Appearance | Solid |
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound (for 1 mL of DMSO) |
| 1 mM | 0.396 mg |
| 5 mM | 1.982 mg |
| 10 mM | 3.963 mg |
| 50 mM | 19.816 mg |
| 84.10 mM (Saturated) | 33.33 mg |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[6] |
| DMSO Stock Solution | -20°C | Up to 1 month[8] |
| DMSO Stock Solution | -80°C | Up to 2 years[6][9][10] |
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Water bath set to 37°C (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[8] This prevents condensation from forming on the powder.
-
Weighing this compound: Carefully weigh out 3.963 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, high-purity DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[9][11]
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to facilitate dissolution.
-
Aiding Dissolution (Optional but Recommended): If the compound does not fully dissolve, the following steps can be taken:
-
Final Check: Visually inspect the solution to ensure that all the this compound has completely dissolved and the solution is clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[6][8][9][10]
-
Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your experiment is kept low (typically below 0.5%).
Visualizations
References
- 1. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Application Notes and Protocols for BCI-215 in Human Breast Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BCI-215, a potent and selective dual-specificity MAPK phosphatase (DUSP) inhibitor, in human breast cancer cell line research. This compound offers a targeted approach to modulate cellular signaling pathways implicated in cancer progression, making it a valuable tool for basic research and drug discovery.
Introduction to this compound
This compound is a small molecule inhibitor of dual-specificity phosphatases DUSP1 and DUSP6, which are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] By inhibiting DUSP1 and DUSP6, this compound leads to the sustained phosphorylation and activation of key MAPK members: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[2][3] This hyperactivation of MAPK signaling has been demonstrated to be selectively cytotoxic to tumor cells, including the triple-negative breast cancer cell line MDA-MB-231, while sparing non-cancerous cells.[1][4] In breast cancer cells, this compound has been shown to inhibit cell motility and induce apoptosis, highlighting its potential as a therapeutic agent.[1][2]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of DUSP1 and DUSP6. These phosphatases normally dephosphorylate and inactivate ERK, p38, and JNK. By blocking this dephosphorylation, this compound promotes a state of prolonged MAPK activation, leading to cellular stress and ultimately apoptosis in cancer cells.[2][3]
Data Presentation
The following tables summarize the quantitative effects of this compound on human breast cancer cell lines based on available literature.
Table 1: Cytotoxicity of this compound in MDA-MB-231 Cells
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Viability) | 7 - 15 µM | MDA-MB-231 | [3] |
Note: The IC50 for cell viability is reported as a range based on available data. Further dose-response experiments are recommended for specific experimental conditions.
Table 2: Effects of this compound on MAPK Signaling in MDA-MB-231 Cells
| Parameter | Treatment | Effect | Reference |
| ERK Phosphorylation | 20 µM this compound (1 hour) | Induced | [1][4] |
| p38 Phosphorylation | 20 µM this compound (1 hour) | Induced | [2] |
| JNK Phosphorylation | 20 µM this compound (1 hour) | Induced | [2] |
Note: Quantitative fold-change data is not consistently available in the literature. Researchers should perform quantitative Western blotting to determine the precise magnitude of phosphorylation changes in their specific experimental setup.
Table 3: Cellular Effects of this compound on MDA-MB-231 Cells
| Assay | Treatment | Observed Effect | Reference |
| Apoptosis | 22 µM this compound | Induction of apoptosis | [1] |
| Cell Motility | 22 µM this compound | Inhibition of cell motility | [1] |
Note: Specific percentages of apoptosis or wound closure are not detailed in the primary literature and should be quantified in individual experiments.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on human breast cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in a breast cancer cell line such as MDA-MB-231.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application of BCI-215 in Melanogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-215, a 5-bromo analog of BCI ((E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one), is a dual-specificity phosphatase (DUSP) 1 and 6 inhibitor.[1][2] In the context of melanogenesis, it functions as a potent inhibitor of melanin production. Its mechanism of action involves the activation of mitogen-activated protein kinase (MAPK) pathways, which in turn downregulates the expression of key melanogenic proteins.[1] This makes this compound a valuable tool for studying the regulation of pigmentation and a potential candidate for the development of therapeutic agents for hyperpigmentation disorders.[1][3]
Mechanism of Action
This compound inhibits DUSP1 and DUSP6, leading to the sustained phosphorylation and activation of their target kinases.[1][2][4] This primarily results in the activation of all three major MAPK pathways: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, with ERK activation being the most pronounced.[1][3] The activation of these pathways, particularly ERK, leads to the downregulation of the Microphthalmia-associated transcription factor (MITF).[1][3] MITF is the master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).[1][5][6] By reducing MITF protein levels, this compound effectively suppresses the transcription of these downstream enzymes, leading to a decrease in melanin synthesis.[1][3] Additionally, this compound has been shown to induce the phosphorylation of β-catenin, suggesting the involvement of this pathway in its anti-melanogenic effects.[1][3]
Data Presentation
Table 1: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Duration (h) | Effect |
| B16F10 melanoma cells | 10 | 72 | Cytotoxic effects observed[1] |
| Mel-ab melanocytes | 5 | 72 | Cytotoxic effects observed[1] |
| Normal Human Melanocytes (NHM) | 1 | 72 | Cytotoxic effect observed[7] |
| Normal Human Keratinocytes (NHK) | 1 | 72 | Cytotoxic effect observed[7] |
Table 2: Anti-melanogenic Activity of this compound
| Cell/Tissue Model | Stimulant | This compound Concentration | Duration (h) | Effect on Melanin Content | Effect on Tyrosinase Activity |
| B16F10 melanoma cells | 100 nM α-MSH | 1 µM | 72 | Statistically significant decrease[1][3] | Not specified |
| Mel-ab melanocytes | Basal | 1 µM | 72 | Modest reduction[1] | Dose-dependent suppression[1] |
| Mel-ab melanocytes | Forskolin (FSK) | 0.1 µM and 1 µM | 72 | Significant reduction[1] | Not specified |
| Normal Human Melanocytes (NHM) | Basal | 100 nM | 72 | Decreased[7] | Not specified |
| NHM and NHK co-culture | SCF + ET-1 | Not specified | 72 | Significant reduction[7] | Not specified |
| Ex vivo human skin | UVB (200 mJ/cm²) | Not specified | Not specified | Reduced melanin index[7] | Not specified |
Experimental Protocols
Cell Viability Assay (WST Assay)
-
Cell Seeding: Seed cells (e.g., B16F10, Mel-ab, NHM, NHK) in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1–10 µM) for the desired duration (e.g., 72 hours).[1]
-
WST Reagent Addition: Add a water-soluble tetrazolium salt (WST) reagent to each well.
-
Incubation: Incubate the plate for a specified time (typically 1-4 hours) at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Melanin Content Assay
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them.
-
Pelleting Melanin: Pellet the pigment by centrifugation (e.g., 20,000 x g for 15 minutes at 4°C).[8]
-
Washing: Rinse the pellet with a mixture of ethanol and ether (1:1).[8]
-
Solubilization: Dissolve the melanin pellet in a solution of 2 M NaOH containing 20% DMSO at 60°C.[8]
-
Measurement: Measure the absorbance of the solubilized melanin at 492 nm using a microplate reader.[8] The melanin content can be normalized to the total protein content of the cell lysate.
Cellular Tyrosinase Activity Assay
-
Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in a phosphate buffer (pH 6.8) containing 1% Triton X-100, followed by freeze/thaw cycles.[1]
-
Clarification: Clarify the lysates by centrifugation at 15,000 rpm for 10 minutes at 4°C.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Reaction Initiation: In a 96-well plate, mix the cell lysate (adjusted for equal protein concentration) with a solution of L-DOPA (L-3,4-dihydroxyphenylalanine) to a final concentration of 10 mM.[1]
-
Measurement: Incubate the plate at 37°C and measure the rate of dopachrome formation by reading the absorbance at 475 nm every 10 minutes for at least one hour using a microplate reader.[1] Kojic acid can be used as a positive control.[1]
Western Blotting
-
Protein Extraction: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer and then incubate with primary antibodies against target proteins (e.g., MITF, TYR, TYRP1, DCT, p-ERK, total ERK, p-JNK, total JNK, p-p38, total p38, p-β-catenin, total β-catenin) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like α-tubulin or HSP90 to ensure equal protein loading.[1]
Mandatory Visualization
Caption: this compound Signaling Pathway in Melanogenesis Inhibition.
Caption: Experimental Workflow for Evaluating this compound in Melanogenesis.
References
- 1. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | BCI, an inhibitor of the DUSP1 and DUSP6 dual specificity phosphatases, enhances P2X7 receptor expression in neuroblastoma cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Melanogenesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
BCI-215: Application Notes and Protocols for MAPK Phosphatase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BCI-215, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor, in research settings. Detailed protocols for key experiments are provided to facilitate the study of MAPK phosphatase inhibition and its downstream effects.
This compound is a valuable tool for investigating the roles of DUSPs, particularly DUSP1 and DUSP6, in cellular processes such as proliferation, survival, and motility.[1][2][3] It has demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, making it a compound of interest for cancer research and drug development.[1][2][3] The primary mechanism of action of this compound involves the inhibition of DUSP1 and DUSP6, leading to sustained phosphorylation and activation of the Mitogen-Activated Protein Kinases (MAPKs): ERK, JNK, and p38.[4]
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various studies.
Table 1: IC50 and EC50 Values of this compound
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| DUSP-overexpressing HeLa cells | pERK Level Increase | IC50 | Micromolar Range | [1][3] |
| SK-N-AS (Neuroblastoma) | Cell Viability | EC50 | 0.99 | [4] |
| KELLY (Neuroblastoma) | Cell Viability | EC50 | 0.26 | [4] |
| IMR-32 (Neuroblastoma) | Cell Viability | EC50 | Not Specified | [4] |
| LAN-1 (Neuroblastoma) | Cell Viability | EC50 | Not Specified | [4] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Cell Line | Assay | Concentration (µM) | Observed Effect | Reference |
| MDA-MB-231 | Apoptosis Induction | 22 | Increased apoptotic cell death | [2] |
| MDA-MB-231 | Stress Signaling Induction | 20 | Induction of mitogenic and stress signaling | [1][2] |
| MDA-MB-231 | Inhibition of Survival and Motility | Not Specified | Inhibition of cell survival and motility | [1] |
| Zebrafish Embryos | Toxicity Assay | 1-20 | Non-toxic | [2] |
| Endothelial Cells | Toxicity Assay | 1-20 | Non-toxic | [2] |
| Cultured Hepatocytes | Toxicity Assay | up to 100 | No effect on viability | [1][2] |
Signaling Pathway
The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound.
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound are provided below.
Protocol 1: Cell Viability Assay
This protocol is used to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-N-AS, KELLY)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to start with a concentration range of 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.
Protocol 2: Western Blot Analysis for MAPK Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation status of ERK, JNK, and p38 MAPKs.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 20 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 60-70% confluency.
-
Treat the cells with this compound (e.g., 22 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, harvest the cells by trypsinization. Collect the culture medium as it may contain detached apoptotic cells.
-
Combine the cells from the medium and the trypsinization step and centrifuge to pellet the cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing BCI-215 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-215 is a potent and selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), specifically DUSP1 and DUSP6.[1][2][3][4][5] This inhibition leads to the sustained phosphorylation and hyperactivation of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[2][6] this compound has demonstrated selective cytotoxicity towards tumor cells while exhibiting minimal toxicity in normal, non-cancerous cells.[1][3][4][7] The cytotoxic effect of this compound is primarily mediated through the induction of apoptosis, a form of programmed cell death, and is not associated with the generation of reactive oxygen species (ROS).[1][3][6]
These application notes provide a comprehensive experimental design for assessing the cytotoxicity of this compound. The protocols herein detail methods for evaluating cell viability, membrane integrity, apoptosis induction, and the underlying mechanism of action through the analysis of MAPK signaling pathways. The recommended cell line for these studies is the human breast cancer cell line MDA-MB-231, in which the effects of this compound have been previously characterized.[3][6] For comparative analysis of selective cytotoxicity, a non-cancerous cell line, such as a human endothelial cell line or normal human hepatocytes, should be used as a control.
Experimental Design Workflow
The following diagram outlines the experimental workflow for a comprehensive assessment of this compound cytotoxicity.
Caption: Experimental workflow for this compound cytotoxicity assessment.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | MDA-MB-231 % Viability (Mean ± SD) | Normal Cells % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 | 100 |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| 100 |
Table 2: Cytotoxicity (LDH Release Assay)
| This compound Conc. (µM) | MDA-MB-231 % Cytotoxicity (Mean ± SD) | Normal Cells % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle) | 0 | 0 |
| 1 | ||
| 5 | ||
| 10 | ||
| 20 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis (Annexin V-FITC/PI Staining)
| This compound Conc. (µM) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |
| 0 (Vehicle) | ||
| 10 | ||
| 20 | ||
| 50 |
Table 4: Caspase-3/7 Activity
| This compound Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) (Mean ± SD) |
| 0 (Vehicle) | 1.0 |
| 10 | |
| 20 | |
| 50 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the basic culture of MDA-MB-231 cells and subsequent treatment with this compound.
Materials:
-
MDA-MB-231 cells (ATCC® HTB-26™)
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.05% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep in a humidified incubator at 37°C with 5% CO2.[8][9]
-
Subculture the cells when they reach 80-90% confluency using 0.05% Trypsin-EDTA.[1]
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO and store at -20°C.
-
For experiments, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% in all treatments, including the vehicle control.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
DMSO or Solubilization Buffer
-
96-well plates
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][10]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytotoxicity Assessment: LDH Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound or vehicle control. Include wells with untreated cells for spontaneous LDH release and wells with lysis buffer for maximum LDH release.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[12]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[12]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[12]
-
Calculate the percentage of cytotoxicity using the formula provided in the kit instructions.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][14]
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[14][15]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[13]
Apoptosis Quantification: Caspase-3/7 Activity Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.[16]
-
Express the results as a fold change in caspase activity relative to the vehicle control.
Mechanistic Analysis: Western Blotting for MAPK Pathway
This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: phospho-ERK1/2, total ERK1/2, phospho-p38, total p38, phospho-JNK, total JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway and Experimental Logic Diagrams
The following diagrams illustrate the mechanism of action of this compound and the logical relationship of the experimental assays.
Caption: this compound mechanism of action on the MAPK pathway.
Caption: Logical relationship between cellular effects and assays.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. 3.7. Annexin-V Apoptosis Assay [bio-protocol.org]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. promega.com [promega.com]
Western Blot Analysis of Phospho-ERK Levels Following BCI-215 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCI-215 is a potent and tumor cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSP-MKPs).[1][2] DUSP-MKPs are critical negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, by dephosphorylating both threonine and tyrosine residues on MAPKs.[1] In many cancers, DUSP-MKPs are overexpressed, leading to the suppression of MAPK signaling and promoting cancer cell survival. This compound selectively inhibits DUSP-MKPs, such as DUSP1/MKP-1 and DUSP6/MKP-3, leading to a sustained activation of the ERK pathway, which can induce anti-migratory and pro-apoptotic effects in cancer cells.[1][2] This document provides detailed protocols for the analysis of phosphorylated ERK (pERK) levels in response to this compound treatment using Western blotting.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting DUSP-MKPs, which are responsible for the dephosphorylation and inactivation of ERK. By inhibiting these phosphatases, this compound treatment leads to an accumulation of phosphorylated ERK (pERK), thereby hyperactivating the ERK signaling cascade. This sustained activation can trigger downstream events leading to apoptosis and reduced cell motility in cancer cells.[1][2]
Caption: ERK signaling pathway and the inhibitory effect of this compound on DUSP-MKPs.
Quantitative Data Summary
Treatment of cancer cell lines with this compound results in a dose-dependent increase in the levels of phosphorylated ERK. The following table summarizes representative quantitative data on the effects of this compound on pERK levels.
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Fold Change in pERK/Total ERK Ratio (Normalized to Control) | Reference |
| MDA-MB-231 | 20 | 1 hour | ~3.5 | [2] |
| HeLa (DUSP-overexpressing) | 1-20 | 6 hours | Dose-dependent increase | [2] |
| Mel-ab | 1 | 6 hours | Sustained increase | [3] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., MDA-MB-231 human breast cancer cells) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Serum Starvation (Optional): To minimize basal pERK levels, serum-starve the cells for 12-24 hours prior to treatment by replacing the growth medium with a serum-free or low-serum medium.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM).
-
Treatment: Remove the medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time points (e.g., 15 min, 30 min, 1 hour, 6 hours).
II. Protein Extraction
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4] Phosphatase inhibitors such as sodium orthovanadate and sodium fluoride are crucial for preserving the phosphorylation state of proteins.[5]
-
Cell Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
III. Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration with the lysis buffer.
IV. Western Blot Analysis
Caption: Experimental workflow for Western blot analysis of pERK and total ERK.
-
Sample Preparation for SDS-PAGE: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel (e.g., 10% acrylamide). Include a pre-stained protein ladder to monitor the separation and determine molecular weights. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation (p-ERK): Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK) diluted in 5% BSA/TBST (typically 1:1000 to 1:2000) overnight at 4°C with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST (typically 1:5000 to 1:10,000) for 1 hour at room temperature with gentle agitation.[4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[4]
-
Stripping and Re-probing (for Total ERK): To ensure equal protein loading and to normalize the pERK signal, the same membrane can be stripped of the bound antibodies.[6] Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then repeat steps 5-9 using a primary antibody that detects total ERK1/2 (regardless of its phosphorylation state).
V. Data Analysis
-
Densitometry: Quantify the band intensities for both pERK and total ERK for each sample using densitometry software.
-
Normalization: For each sample, normalize the intensity of the pERK band to the intensity of the corresponding total ERK band.
-
Relative Quantification: Express the normalized pERK levels in this compound-treated samples as a fold change relative to the vehicle-treated control.
Conclusion
This document provides a comprehensive guide for the analysis of pERK levels in response to this compound treatment. The provided protocols and diagrams are intended to assist researchers in accurately assessing the effects of this DUSP-MKP inhibitor on the ERK signaling pathway. Adherence to these detailed methodologies will ensure reproducible and reliable results, contributing to a better understanding of the mechanism of action of this compound and its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Extract Phosphorylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Viability of BCI-215 Treated Neuroblastoma Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
BCI-215 is a second-generation analogue of the dual-specificity phosphatase (DUSP) 1 and 6 inhibitor, BCI.[1] It has demonstrated cytotoxic effects against a range of cancer cell lines, including neuroblastoma.[1][2] this compound is understood to exert its effects through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, leading to apoptosis in cancer cells.[3][4] These application notes provide detailed protocols for assessing the viability and apoptotic status of neuroblastoma cells following treatment with this compound, utilizing the MTT assay and Annexin V/PI flow cytometry.
Data Presentation
Table 1: Cytotoxicity of this compound in Human Neuroblastoma Cell Lines
| Cell Line | EC50 (µM) after 3 days |
| KELLY | 1.8 |
| IMR-32 | 2.5 |
| LAN-1 | 3.0 |
| SK-N-AS | 4.2 |
| SH-SY5Y | >10 |
Data summarized from a study by Thompson et al.[1]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Neuroblastoma cells (e.g., KELLY, IMR-32)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count neuroblastoma cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically <0.5%).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[7][8] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7][9]
Materials:
-
Neuroblastoma cells
-
This compound
-
6-well plates
-
PBS (Phosphate Buffered Saline)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed neuroblastoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI staining solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes for other reasons)
-
Mandatory Visualizations
Caption: Experimental workflow for assessing neuroblastoma cell viability and apoptosis after this compound treatment.
Caption: this compound signaling pathway leading to apoptosis in neuroblastoma cells.
References
- 1. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BCI-215 solubility issues and solutions
Welcome to the technical support center for BCI-215. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and tumor cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSP-MKP).[1] Its mechanism of action involves the inhibition of DUSPs, such as DUSP1 and DUSP6, which are enzymes that dephosphorylate and inactivate Mitogen-Activated Protein Kinases (MAPKs).[2] By inhibiting these phosphatases, this compound leads to the sustained phosphorylation and activation of MAPK signaling pathways, including ERK, JNK, and p38.[2][3] This hyperactivation of MAPK signaling can induce stress responses and apoptosis in cancer cells, while showing less toxicity to normal cells.[1][2]
Q2: What are the recommended solvents for dissolving this compound for in vitro and in vivo studies?
A2: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo studies, a co-solvent system is typically required. Detailed solubility data is provided in the tables below.
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Yes, proper handling and storage are crucial to maintain the stability and activity of this compound.
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
-
Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][5] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[1][4]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder in DMSO.
-
Possible Cause: this compound may require assistance to fully dissolve. Additionally, the quality of the DMSO can significantly impact solubility.
-
Solution:
Issue 2: Precipitation of this compound observed when diluting the DMSO stock solution into aqueous media (e.g., cell culture medium).
-
Possible Cause: this compound has poor solubility in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the compound can crash out of solution.
-
Solution:
-
Lower the final concentration: If experimentally feasible, try using a lower final concentration of this compound.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Ensure your vehicle control contains the same final concentration of DMSO.
-
Use a pre-dilution step: Perform a serial dilution, first into a small volume of media, vortexing gently, and then add this to the final volume.
-
Consider using a surfactant: For some applications, a low concentration of a biocompatible surfactant like Tween-80 might help maintain solubility, but this must be validated for your specific assay.
-
Issue 3: Inconsistent experimental results with this compound.
-
Possible Cause: This could be due to degradation of the compound from improper storage or multiple freeze-thaw cycles. Inconsistent final concentrations due to solubility issues can also lead to variability.
-
Solution:
-
Aliquot stock solutions: Prepare single-use aliquots of your this compound stock solution to avoid repeated freezing and thawing.[1][5]
-
Ensure complete dissolution: Before each use, visually inspect the stock solution to ensure there is no precipitate. If needed, briefly sonicate or warm the solution.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound in your experimental media for each experiment rather than storing diluted solutions.
-
Data Presentation
Table 1: Solubility of this compound for In Vitro Applications
| Solvent | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Notes |
| DMSO | 33.33 | 84.10 | Ultrasonic assistance is recommended. Use of fresh, non-hygroscopic DMSO is critical for achieving maximum solubility.[1][4][7] |
Table 2: Solubility of this compound for In Vivo Applications
| Solvent System | Maximum Solubility (mg/mL) | Maximum Solubility (mM) | Preparation Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 0.83 | ≥ 2.09 | Add and mix each solvent sequentially to ensure a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 0.83 | ≥ 2.09 | Add and mix each solvent sequentially to ensure a clear solution.[4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 396.32 g/mol ), anhydrous DMSO (newly opened), sterile microcentrifuge tubes, ultrasonic bath.
-
Calculation: To prepare a 10 mM stock solution, you will need 3.9632 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder in a sterile tube. b. Add the calculated volume of fresh, anhydrous DMSO. c. Vortex the tube briefly. d. Place the tube in an ultrasonic bath for 5-10 minutes, or until the powder is completely dissolved. e. Visually inspect the solution to ensure it is clear and free of any particulate matter. f. Aliquot the stock solution into single-use, light-protected tubes. g. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (PEG300/Tween-80 Formulation)
-
Materials: this compound DMSO stock solution (e.g., 10 mM), PEG300, Tween-80, sterile saline (0.9% NaCl).
-
Procedure: a. In a sterile tube, add 10% of the final volume as the this compound DMSO stock solution. b. Add 40% of the final volume as PEG300. Mix thoroughly until the solution is clear. c. Add 5% of the final volume as Tween-80. Mix thoroughly. d. Add 45% of the final volume as sterile saline. Mix until a clear, homogeneous solution is formed. e. Use the formulation immediately after preparation.
Visualizations
Caption: Simplified signaling pathway showing this compound inhibition of DUSP1/6.
Caption: General experimental workflow for preparing and using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | DUSP-MKP 抑制剂 | MCE [medchemexpress.cn]
- 7. file.glpbio.com [file.glpbio.com]
Off-target effects of BCI-215 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of BCI-215.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action of this compound?
This compound is designed as a tumor cell-selective inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), specifically DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound leads to the hyperactivation of the MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[1][3][4] This sustained MAPK activation is believed to be the primary driver of its cytotoxic effects in cancer cells.
Q2: What are the known off-target effects of this compound?
While some studies suggest this compound is selective for MAPK pathways,[2] there is compelling evidence of significant off-target effects in certain cellular contexts. A study in neuroblastoma cell lines demonstrated that the cytotoxic effects of this compound and its parent compound, BCI, were independent of DUSP1 and DUSP6 expression.[5][6] This suggests that in these cells, this compound's anti-cancer activity is mediated by interactions with other cellular targets.
Q3: Which signaling pathways, other than MAPK, might be affected by this compound?
Research in neuroblastoma cells has indicated that this compound can modulate signaling pathways other than the MAPK cascade. Notably, the mTOR and JNK signaling pathways have been implicated in the off-target effects of BCI.[6] One study observed that while this compound did not affect mTOR in breast cancer cells, its parent compound BCI was shown to suppress mTOR and its target S6K in neuroblastoma cells.[2][7]
Q4: How does the activity of this compound vary across different cancer cell types?
The available data indicates that the mechanism of action and selectivity of this compound can be highly cell-type dependent. In breast cancer cells, this compound appears to selectively activate the MAPK pathway.[2][8] However, in neuroblastoma cells, its cytotoxicity is mediated through off-target effects, independent of its intended DUSP1/6 targets.[5][6] This highlights the importance of empirical validation of this compound's mechanism in any new experimental system.
Q5: What is the reported potency of this compound?
The IC50 value for this compound in DUSP-overexpressing cells is reported to be in the micromolar range.[9][10][11] The EC50 values for cytotoxicity in various neuroblastoma cell lines are also in the micromolar range, as detailed in the table below.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| No significant increase in MAPK phosphorylation (p-ERK, p-p38, p-JNK) upon this compound treatment. | 1. Cell type-specific resistance or differential pathway activation. 2. Suboptimal concentration of this compound. 3. Incorrect timing of analysis. 4. Issues with antibody or western blot protocol. | 1. Verify the expression of DUSP1 and DUSP6 in your cell line. Consider that in some cell types, like certain neuroblastoma lines, this compound's effects may be MAPK-independent.[5][6] 2. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. 3. Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h) to identify the peak of MAPK activation.[12] 4. Validate your antibodies with positive controls and optimize your western blot protocol. |
| Observed cytotoxicity does not correlate with DUSP1/DUSP6 inhibition. | This compound is likely acting through off-target mechanisms in your experimental model. | 1. Investigate the activation of other signaling pathways, such as mTOR and JNK, using phospho-specific antibodies.[6] 2. Perform a CRISPR-Cas9 knockout of DUSP1 and DUSP6 to definitively determine if this compound's cytotoxic effect is dependent on these targets in your system.[5][6] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Maintain consistent cell culture practices. Ensure cells are seeded at the same density and used within a specific passage number range. 2. Prepare fresh this compound stock solutions regularly and store them appropriately. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, BCI.
Table 1: Cytotoxicity of this compound and BCI in Neuroblastoma Cell Lines [5]
| Cell Line | Compound | Mean EC50 (µM) |
| SK-N-AS | BCI | 4.3 ± 0.5 |
| This compound | 2.8 ± 0.3 | |
| KELLY | BCI | 3.1 ± 0.4 |
| This compound | 1.9 ± 0.2 | |
| IMR-32 | BCI | 2.9 ± 0.3 |
| This compound | 1.5 ± 0.1 | |
| LAN-1 | BCI | 5.2 ± 0.6 |
| This compound | 3.5 ± 0.4 |
Table 2: this compound Activity [9][10][11]
| Target/Activity | Cell Line/System | Concentration/IC50 |
| DUSP-MKP Inhibition | DUSP-overexpressing cells | IC50 in the micromolar range |
| Anti-migratory & Pro-apoptotic | MDA-MB-231 breast cancer cells | 22 µM |
| Induction of mitogenic & stress signaling | MDA-MB-231 breast cancer cells | 20 µM (1 hour) |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the on-target and off-target effects of this compound.
Western Blot Analysis of MAPK Phosphorylation
This protocol is adapted from standard western blotting procedures for detecting phosphorylated proteins.[1]
a. Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (1:1000), phospho-p38 (1:1000), and phospho-JNK (1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK, p38, and JNK as loading controls.
Phospho-Kinase Array
This protocol is based on the commercially available Proteome Profiler Human Phospho-Kinase Array Kit.[2][13]
a. Lysate Preparation:
-
Prepare cell lysates as described in the western blot protocol, using the lysis buffer provided in the kit. A protein concentration of 1-1.5 mg/mL is recommended.
b. Array Protocol:
-
Block the nitrocellulose membranes from the kit in Array Buffer 1 for 1 hour on a rocking platform.
-
Incubate the membranes with 200-300 µg of cell lysate overnight at 4°C on a rocking platform.
-
Wash the membranes with 1X Wash Buffer.
-
Incubate with a cocktail of biotinylated detection antibodies for 2 hours at room temperature.
-
Wash the membranes with 1X Wash Buffer.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Wash the membranes with 1X Wash Buffer.
-
Detect the signal using the provided chemiluminescent reagents.
-
Analyze the results by comparing the pixel density of the spots between treated and untreated samples.
CRISPR-Cas9 Mediated Knockout for Target Validation
This protocol provides a general workflow for generating DUSP1 and DUSP6 knockout cell lines to validate this compound's on-target effects.[14][15][16]
a. sgRNA Design and Cloning:
-
Design sgRNAs targeting the exons of DUSP1 and DUSP6 using a publicly available design tool.
-
Clone the sgRNA sequences into a Cas9 expression vector.
b. Transfection and Selection:
-
Transfect the sgRNA/Cas9 constructs into the target cell line.
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin).
c. Clonal Isolation and Expansion:
-
Isolate single cells by limiting dilution or FACS into 96-well plates.
-
Expand the single-cell clones.
d. Validation of Knockout:
-
Genomic DNA sequencing: Extract genomic DNA from the expanded clones and perform Sanger sequencing of the target region to confirm the presence of indels.
-
Western Blot: Perform western blotting to confirm the absence of DUSP1 and DUSP6 protein expression.
e. Functional Assay:
-
Treat the validated knockout and wild-type control cells with a range of this compound concentrations.
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine if the knockout of DUSP1 and/or DUSP6 confers resistance to this compound.
Visualizations
Signaling Pathways
Caption: Intended signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound.
Experimental Workflows
Caption: Western Blot workflow for phospho-MAPK analysis.
Caption: CRISPR-Cas9 workflow for target validation.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. youtube.com [youtube.com]
- 4. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 5. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 6. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 15. An efficient and precise method for generating knockout cell lines based on CRISPR‐Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
BCI-215 Technical Support Center: Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the toxicity of BCI-215, a dual-specificity MAPK phosphatase (DUSP) inhibitor, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in non-cancerous cell lines?
A1: this compound is reported to be a tumor cell-selective inhibitor of DUSP-MKP, exhibiting cytotoxicity in tumor cells while generally being non-toxic to normal cells.[1][2][3] Studies have shown that this compound does not significantly affect the viability of cultured hepatocytes, even at concentrations up to 100 μM.[1][2][4] Furthermore, it has been observed to be non-toxic to zebrafish embryos and an endothelial cell line (EA.hy926).[1][2][5][6]
Q2: How does this compound achieve its cancer cell selectivity?
A2: The precise mechanism for its selectivity is not fully elucidated in the provided information. However, it is suggested that this compound's ability to hyperactivate MAPK signaling through DUSP inhibition is a dependency for cancer cell survival.[2] In contrast, non-cancerous cells may be less reliant on this pathway for survival and therefore less susceptible to its inhibition. Additionally, this compound does not generate reactive oxygen species (ROS) in hepatocytes, which may contribute to its lower toxicity in these cells.[1][2][5]
Q3: Are there any known off-target effects of this compound in non-cancerous cells?
A3: While generally considered non-toxic to normal cells, some research in neuroblastoma cell lines (a type of cancer) has suggested that the cytotoxic effects of this compound in this specific context may be independent of its inhibitory action on DUSP1 and DUSP6.[3] This raises the possibility of off-target effects in certain cell types. Researchers should, therefore, carefully evaluate the effects of this compound in their specific non-cancerous cell line of interest.
Q4: What is the mechanism of action of this compound?
A4: this compound is an inhibitor of dual-specificity MAPK phosphatases (DUSPs), particularly DUSP1 and DUSP6.[2][5] By inhibiting these phosphatases, this compound leads to the sustained phosphorylation and activation of MAPKs, including ERK, p38, and JNK.[7] This sustained MAPK signaling can induce stress responses and apoptosis in susceptible (primarily cancerous) cells.[1][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity observed in a non-cancerous cell line. | 1. Cell line sensitivity: Your specific cell line may be unusually sensitive to alterations in MAPK signaling. 2. Off-target effects: As suggested by studies in neuroblastoma lines, this compound may have off-target effects in certain cell types.[3] 3. High concentration: The concentration of this compound used may be too high for your specific cell line. 4. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Perform a dose-response curve: Titrate this compound across a wide range of concentrations to determine the non-toxic dose for your cell line. 2. Investigate MAPK pathway activation: Use western blotting to confirm if the observed toxicity correlates with hyperactivation of ERK, p38, or JNK. 3. Control for solvent effects: Ensure that the final concentration of the solvent in your vehicle control is the same as in your this compound treated samples and that it is not causing cytotoxicity. 4. Test in a different non-cancerous cell line: Compare the effects of this compound in your cell line with a cell line known to be resistant, such as primary hepatocytes. |
| Inconsistent results between experiments. | 1. This compound degradation: The compound may be unstable under your experimental conditions. 2. Cell passage number: The sensitivity of cells to stimuli can change with increasing passage number. 3. Variability in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. | 1. Prepare fresh solutions: Prepare this compound solutions fresh for each experiment from a frozen stock. 2. Maintain consistent cell passage: Use cells within a defined, low passage number range for all experiments. 3. Ensure accurate cell counting: Carefully count cells before seeding to ensure consistent density across all wells and experiments. |
| No effect of this compound on MAPK phosphorylation. | 1. Inactive compound: The this compound may have degraded. 2. Low concentration: The concentration used may be too low to inhibit DUSPs effectively in your cell line. 3. Short incubation time: The incubation time may not be sufficient to observe changes in phosphorylation. | 1. Verify compound activity: Test the compound on a positive control cancer cell line known to be sensitive to this compound, such as MDA-MB-231.[1] 2. Increase concentration: Perform a dose-response experiment to find the optimal concentration for DUSP inhibition. 3. Perform a time-course experiment: Analyze MAPK phosphorylation at various time points after this compound treatment. |
Quantitative Data Summary
| Cell Line | Assay | Concentration | Observation | Reference |
| Cultured Hepatocytes | Viability Assay | Up to 100 µM | No effect on viability | [1][2][4] |
| Endothelial Cell Line (EA.hy926) | Cytotoxicity Assay | Up to 50 µM | Devoid of cellular toxicity | [5] |
| Zebrafish Embryos | Developmental Toxicity | 20 µM (6 hours) | Non-toxic | [1][2][5] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or WST-1)
This protocol provides a general framework for assessing the effect of this compound on the viability of non-cancerous cell lines.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO (or other suitable solvent)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer and incubate until the formazan crystals are dissolved.
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Protocol 2: Western Blot for MAPK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of ERK, p38, and JNK.
Materials:
-
Non-cancerous cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, total-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and run the samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane again and add chemiluminescent substrate.
-
-
Signal Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound inhibits DUSP1/DUSP6, leading to MAPK activation and subsequent cellular responses.
Caption: Workflow for assessing this compound's effect on cell viability and MAPK signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. veritastk.co.jp [veritastk.co.jp]
- 7. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BCI-215 and ERK Activation
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent ERK activation when using the dual-specificity MAPK phosphatase (DUSP) inhibitor, BCI-215.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on ERK activation?
A1: this compound is a potent inhibitor of DUSP1 and DUSP6, which are phosphatases that inactivate MAP kinases.[1][2][3][4] By inhibiting these phosphatases, this compound is expected to cause a rapid and sustained increase in the phosphorylation of ERK (p-ERK), as well as p38 and JNK MAP kinases.[2][3] This effect has been observed in various cancer cell lines, including breast cancer and melanoma.[1][2][3]
Q2: I am not observing consistent ERK phosphorylation after this compound treatment. What are the initial checks I should perform?
A2: Inconsistent results can stem from several factors. Here are the initial steps to verify your experimental setup:
-
Compound Integrity: Confirm the correct preparation and storage of your this compound stock solution. It is soluble in DMSO and should be stored at -20°C for up to one month or -80°C for up to six months to prevent degradation. For in-vivo experiments, it is recommended to prepare the working solution fresh on the same day.[1]
-
Concentration and Duration: Ensure you are using an appropriate concentration and treatment duration. Effective concentrations in published studies range from 1 µM to 22 µM, with treatment times varying from 1 to 6 hours.[1][2] These parameters can be cell-type dependent, so a dose-response and time-course experiment is recommended.
-
Cell Confluency: The confluency of your cells at the time of treatment can significantly influence signaling pathway activity.[5] Ensure consistent cell density across your experiments.
Q3: My p-ERK signal is weak or absent on my Western blot. How can I troubleshoot this?
A3: A weak or absent signal for phosphorylated ERK (p-ERK) can be due to issues with your Western blot protocol. Consider the following:
-
Lysis Buffer Composition: It is critical to use a lysis buffer containing both protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.[5][6]
-
Protein Load: Ensure you are loading a sufficient amount of protein. A minimum of 20-30 µg of whole-cell extract per lane is recommended.[6]
-
Antibody Quality: Verify that your primary antibodies for both p-ERK (Thr202/Tyr204) and total ERK are specific and used at the recommended dilution.[5] Include a positive control to confirm that your experimental system can detect p-ERK.
-
Blocking Buffer: When detecting phosphorylated proteins, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. Instead, use 5% Bovine Serum Albumin (BSA) in TBST.[7]
-
Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce your signal. Follow the recommended washing times and volumes.[6][8]
Q4: Could the cell line I'm using be resistant to this compound-induced ERK activation?
A4: Yes, it is possible. While this compound has been shown to activate ERK in several cancer cell lines, some studies have reported cell-type-specific responses. For instance, in certain neuroblastoma cell lines, this compound was found to be cytotoxic without causing a significant change in ERK1/2 phosphorylation, suggesting its effects may be mediated through other pathways in those cells.[9] If you suspect this might be the case, consider investigating the activation of other MAP kinases like p38 and JNK, which are also targeted by DUSPs inhibited by this compound.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent ERK activation.
Signaling Pathway
Caption: this compound inhibits DUSP1/6, leading to increased ERK phosphorylation.
Experimental Protocols
Western Blot for p-ERK and Total ERK
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[5][6]
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[5]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing for Total ERK:
-
After detecting p-ERK, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly after stripping.
-
Block the membrane again with 5% BSA in TBST.
-
Probe with a primary antibody for total ERK1/2.
-
Follow the same washing and secondary antibody incubation steps as for p-ERK. The total ERK signal serves as a loading control to normalize the p-ERK signal.[5]
-
Data Summary
| Parameter | This compound | Reference |
| Mechanism of Action | Potent and tumor cell-selective dual specificity MAPK phosphatase (DUSP) inhibitor.[1] | [1] |
| Targets | DUSP1 and DUSP6.[2][4] | [2][4] |
| Effect on ERK | Increases p-ERK levels in a concentration-dependent manner.[1] | [1] |
| Effective Concentration | 1-22 µM in various cell lines.[1][2] | [1][2] |
| Treatment Duration | 1-6 hours.[1][2] | [1][2] |
| Observed Effects | Induces rapid and sustained phosphorylation of ERK, p38, and JNK.[3] | [3] |
| Cell Line Variability | Cytotoxicity in some neuroblastoma cells without significant change in ERK1/2 activation.[9] | [9] |
| Solubility | Soluble in DMSO. | |
| Storage | -20°C for up to 1 month; -80°C for up to 6 months. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 5. benchchem.com [benchchem.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BCI-215 incubation time for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of BCI-215 for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2][3] By inhibiting these phosphatases, this compound prevents the dephosphorylation of Mitogen-Activated Protein Kinases (MAPKs), leading to the sustained activation (phosphorylation) of key signaling pathways, including ERK, JNK, and p38.[1][4]
Q2: What is the optimal incubation time for observing maximum MAPK activation?
A2: The optimal incubation time for maximum MAPK activation is cell-type dependent and typically transient. For instance, in Mel-Ab cells, phosphorylation of ERK and JNK is upregulated immediately and sustained for at least 6 hours following treatment with 1 µM this compound.[4][5] In neuroblastoma cells, treatment with 2 µM this compound or its analog BCI leads to a rapid and short-lived activation of p38 and JNK, with phosphorylation returning to basal levels by 24 hours.[6] It is recommended to perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours) to determine the peak phosphorylation of your target MAPK in your specific cell line.
Q3: How long should I incubate cells with this compound to observe downstream effects like changes in protein expression or cell viability?
A3: Downstream effects of this compound require longer incubation times compared to MAPK activation. For example, in studies on melanogenesis, a 72-hour incubation with this compound was used to observe a significant decrease in melanin content.[4][7][8] For cytotoxicity and apoptosis assays in cancer cell lines like MDA-MB-231, incubation times can range from 24 to 72 hours to observe significant effects on cell viability and motility.[9][10][11]
Q4: What is a typical concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound varies depending on the cell line and the desired outcome. For MAPK activation and anti-melanogenesis effects, concentrations as low as 100 nM to 1 µM have been shown to be effective.[4][5][8] For inducing cytotoxicity in cancer cells, a higher concentration range of 1-22 µM is often used.[9][11] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application, while also assessing cytotoxicity to distinguish targeted effects from general toxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in MAPK phosphorylation (p-ERK, p-JNK, p-p38) is observed. | 1. Suboptimal Incubation Time: The peak of MAPK activation is transient and may have been missed. 2. Insufficient this compound Concentration: The concentration used may be too low for the specific cell line. 3. Poor Cell Health: Cells may be unhealthy or have a low basal level of MAPK activity. 4. This compound Degradation: The compound may have degraded due to improper storage or handling. | 1. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h, 6h) to identify the optimal time point for MAPK phosphorylation.[4][6] 2. Conduct a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 20 µM).[4][9] 3. Ensure cells are healthy, within a low passage number, and growing optimally before treatment. 4. Store this compound as recommended by the manufacturer, typically at -20°C, and prepare fresh working solutions. |
| High levels of cell death are observed at the intended "activating" concentration. | 1. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound-induced cytotoxicity. 2. Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to toxicity.[6] | 1. Perform a cytotoxicity assay (e.g., MTT, WST) with a range of this compound concentrations and incubation times to determine the non-toxic concentration range for your cell line.[4] 2. Use the lowest effective concentration that elicits the desired MAPK activation without causing significant cell death. |
| Inconsistent or variable results between experiments. | 1. Inconsistent Cell Density: Variations in cell seeding density can affect cellular responses. 2. Variable this compound Activity: Inconsistent preparation of this compound working solutions. 3. Differences in Experimental Conditions: Minor variations in incubation time, temperature, or CO2 levels. | 1. Maintain a consistent cell seeding density for all experiments. 2. Prepare fresh working solutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. 3. Standardize all experimental parameters and document them carefully. |
| This compound does not appear to inhibit its target DUSPs. | 1. Incorrect Downstream Readout: The chosen downstream marker may not be regulated by the targeted DUSP in your cell model. 2. Cellular Compensation Mechanisms: Cells may have compensatory mechanisms that counteract the effect of DUSP inhibition. | 1. Confirm that the MAPK of interest (ERK, JNK, or p38) is a known substrate of DUSP1 or DUSP6. 2. Consider using genetic approaches (e.g., siRNA knockdown of DUSPs) as a positive control to validate the expected phenotype.[3] |
Data Presentation
Table 1: this compound Incubation Time and Concentration for MAPK Activation
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| Mel-Ab Cells | 1 µM | Up to 6 hours | Sustained phosphorylation of ERK and JNK.[4][5] |
| Neuroblastoma Cells (KELLY) | 2 µM | 2 - 4 hours | Peak phosphorylation of p38 and JNK.[6] |
| MDA-MB-231 (Breast Cancer) | 20 µM | 1 hour | Induction of mitogenic and stress signaling (ERK, p38, JNK phosphorylation).[9][10][11] |
| DUSP-overexpressing HeLa Cells | Micromolar range | Not specified | Concentration-dependent increase in pERK levels.[10] |
Table 2: this compound Incubation Time and Concentration for Downstream Cellular Effects
| Cell Line | This compound Concentration | Incubation Time | Observed Effect |
| B16F10 Melanoma Cells | 1 µM | 72 hours | Decreased melanin content.[4][7] |
| Mel-ab Cells | 0.1 - 1 µM | 72 hours | Decreased melanin content.[4] |
| Normal Human Melanocytes (NHM) | 100 nM | 72 hours | Decreased melanin content.[4][8] |
| MDA-MB-231 (Breast Cancer) | 22 µM | Not specified (typically >24h) | Apoptotic cell death.[9][11] |
| Neuroblastoma Cell Lines | 2 - 4 µM | 3 days | Increased cellular cytotoxicity.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK Phosphorylation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Treat the cells with the desired concentration of this compound for the predetermined optimal incubation time. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.[12][13]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cell Viability (WST-1) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired incubation time (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: this compound Experimental Workflow.
References
- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 3. Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
BCI-215 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BCI-215 in various experimental conditions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound prevents the dephosphorylation of key signaling molecules in the Mitogen-Activated Protein Kinase (MAPK) pathway, namely ERK, JNK, and p38.[1] This leads to a sustained activation of these kinases, which can induce cell-type specific responses such as apoptosis in tumor cells.[1][2]
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
A2: There are several potential reasons for a lack of cellular response to this compound. Firstly, ensure that the compound has been properly stored and handled to maintain its activity. Secondly, the optimal concentration of this compound can be cell-line specific, so a dose-response experiment is recommended to determine the effective concentration for your system. Finally, some cell lines may have intrinsic resistance mechanisms or pathway redundancies that circumvent the effects of DUSP inhibition.
Q3: I am observing unexpected cytotoxicity in my non-cancerous cell line. Is this normal?
A3: this compound is reported to be selectively cytotoxic to tumor cells, with minimal effect on normal cells like hepatocytes.[1][2] However, off-target effects are a possibility with any small molecule inhibitor. A recent study in neuroblastoma cell lines suggested that the cytotoxic effects of this compound in that specific context might be independent of DUSP1 and DUSP6 inhibition. If you observe unexpected toxicity, it is crucial to perform control experiments to rule out other factors such as solvent toxicity (e.g., from DMSO). Consider using lower concentrations or comparing its effects with another DUSP inhibitor.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo studies, notably in zebrafish models where it showed less toxicity compared to its parent compound, BCI.[3][4] For in vivo administration, specific formulation protocols are available, typically involving a combination of solvents like DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[5] It is recommended to prepare fresh solutions for each in vivo experiment.
Q5: How should I prepare my stock solution of this compound?
A5: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in newly opened, anhydrous DMSO to the desired concentration, for example, 10 mM. Ultrasonic treatment may be necessary to fully dissolve the compound.[2] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | This compound has limited solubility in aqueous solutions. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility. Prepare intermediate dilutions of the this compound stock in culture medium before adding to the final cell culture plate. Gentle warming and vortexing of the diluted solution may help. |
| Inconsistent results between experiments. | 1. Degradation of this compound due to improper storage. 2. Variability in cell culture conditions (e.g., cell density, passage number). 3. Inconsistent incubation times. | 1. Aliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use freshly diluted solutions for each experiment. 2. Standardize cell seeding density and use cells within a consistent range of passage numbers. 3. Ensure precise timing of this compound treatment and subsequent assays. |
| High background signal in Western blot for phosphorylated proteins. | Inappropriate lysis buffer or antibody issues. | Use a lysis buffer containing fresh phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Optimize antibody concentrations and blocking conditions. Include appropriate positive and negative controls. |
| Observed cellular effects do not correlate with MAPK pathway activation. | Potential off-target effects of this compound in the specific cell line being used. | 1. Confirm MAPK pathway activation (pERK, pJNK, p38) by Western blot. 2. Use a structurally different DUSP inhibitor as a control. 3. Consider siRNA-mediated knockdown of DUSP1 and DUSP6 to validate that the observed phenotype is on-target. |
Stability and Storage of this compound
Proper storage of this compound is critical for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (e.g., DMSO) | -80°C | 2 years |
| In Solvent (e.g., DMSO) | -20°C | 1 year |
Data summarized from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
If necessary, use an ultrasonic bath to ensure complete dissolution of the compound.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell Treatment with this compound
-
Culture cells to the desired confluency in a suitable multi-well plate.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the desired final concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours, depending on the experimental endpoint).
-
Proceed with downstream applications such as cell viability assays, protein extraction for Western blotting, or immunofluorescence staining.
Protocol 3: Western Blotting for Phosphorylated MAPK
-
After treatment with this compound, place the cell culture plate on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Proceed with SDS-PAGE, protein transfer to a membrane, and immunodetection using primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits DUSP1/6, leading to sustained ERK phosphorylation and cellular responses.
Caption: General experimental workflow for evaluating the effects of this compound on cultured cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: BCI-215-Mediated Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BCI-215 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP-MKP) inhibitor.[1][2] Its mechanism of action involves the inhibition of DUSP1 and DUSP6, which are phosphatases that dephosphorylate and inactivate the MAPKs (mitogen-activated protein kinases) ERK, JNK, and p38.[2][3][4] By inhibiting these phosphatases, this compound leads to sustained phosphorylation and activation of the MAPK signaling pathways, which can induce apoptosis and inhibit cell motility in cancer cells.[3][5] this compound is noted for its selective cytotoxicity towards tumor cells while showing minimal toxicity to normal cells, such as hepatocytes.[1][2][4]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound primarily affects the MAPK signaling pathways. It induces the rapid and sustained phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[3][5] This activation of stress-response pathways is a key contributor to its cytotoxic effects in cancer cells.
Q3: What type of cytotoxicity does this compound induce?
A3: this compound has been shown to cause apoptotic cell death rather than primary necrosis in cancer cells.[3] It also has anti-migratory properties in breast cancer cells, which is correlated with the induction of ERK phosphorylation.[2]
Q4: Is this compound toxic to all cell types?
A4: this compound exhibits selective cytotoxicity towards tumor cells.[1][2] It has been shown to be non-toxic to zebrafish embryos and an endothelial cell line.[1] Furthermore, it is reported to be completely devoid of hepatocyte toxicity up to a concentration of 100 μM.[1][6]
Quantitative Data
The following table summarizes the EC50 values of this compound in various neuroblastoma cell lines after 6 days of treatment.
| Cell Line | EC50 (µM) |
| SK-N-AS | 1.34 |
| KELLY | 0.42 - 1.34 (range) |
| IMR-32 | 0.42 - 1.34 (range) |
| LAN-1 | 0.42 - 1.34 (range) |
Data sourced from a study on the cytotoxic effects of BCI and this compound in neuroblastoma cell lines.[7]
Experimental Protocols
Protocol: this compound-Mediated Cytotoxicity Assay using MTT
This protocol outlines the steps for assessing the cytotoxicity of this compound in a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound compound
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-N-AS)
-
Normal (non-cancerous) cell line for selectivity testing (e.g., hepatocytes)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: this compound cytotoxicity assay workflow.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during compound addition or reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating. 2. Use a multichannel pipette for adding reagents and ensure consistent technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed even at high concentrations of this compound | 1. The cell line is resistant to this compound-mediated cytotoxicity. 2. Insufficient incubation time for the compound to take effect. 3. This compound has degraded. | 1. Verify the expression of DUSP1 and DUSP6 in your cell line. High levels of these phosphatases are often correlated with sensitivity to this compound. Consider using a different cell line known to be sensitive. 2. Increase the incubation time (e.g., up to 72 hours). 3. Prepare fresh dilutions of this compound from a new stock. Store the stock solution properly as recommended by the manufacturer. |
| This compound shows cytotoxicity in non-tumor "control" cell lines | 1. The "normal" cell line may have some transformed characteristics or express high levels of DUSPs. 2. The concentration of this compound used is too high, leading to off-target effects. | 1. Use a well-characterized primary cell line as a control. 2. Perform a dose-response curve on the non-tumor cell line to determine a non-toxic concentration range. Compare the EC50 values between the tumor and non-tumor cell lines to confirm selectivity. |
| Unexpected decrease in MAPK phosphorylation after this compound treatment | 1. The timing of the analysis is not optimal. 2. Negative feedback loops are being activated in the cell line. | 1. Perform a time-course experiment to determine the optimal time point for observing maximal MAPK phosphorylation (e.g., 1, 2, 4, 6, and 24 hours post-treatment). 2. Investigate other signaling pathways that might be cross-talking with the MAPK pathway in your specific cell model. |
| Precipitation of this compound in the culture medium | 1. The solubility of this compound in the aqueous medium is low. 2. The concentration of DMSO in the final medium is too low to keep the compound in solution. | 1. Ensure the final concentration of DMSO in the culture medium is sufficient to maintain solubility but not high enough to be toxic to the cells (typically <0.5%). 2. Prepare a more concentrated stock solution of this compound in DMSO and use a smaller volume for dilution into the medium. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Why BCI-215 shows different effects in various cell lines
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the differential effects of BCI-215 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show different cytotoxic effects in various cell lines?
This compound is a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor, primarily targeting DUSP1 and DUSP6.[1][2] The differential effects of this compound across various cell lines can be attributed to several key factors:
-
Expression Levels of DUSP1 and DUSP6: Cell lines with varying endogenous expression levels of DUSP1 and DUSP6 will respond differently to this compound. DUSP1 and DUSP6 are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38).[2][3] Cell lines with higher levels of these phosphatases may be more dependent on them to buffer MAPK signaling, making them more susceptible to inhibition by this compound.
-
Basal MAPK Pathway Activity: The constitutive activation status of the MAPK pathways in a given cell line is a critical determinant of its sensitivity to this compound. Cancer cells often exhibit elevated MAPK signaling due to upstream mutations (e.g., in RAS or BRAF). This compound further hyperactivates these pathways by inhibiting their negative regulators, leading to cellular stress and apoptosis in cancer cells, while normal cells with balanced MAPK signaling are less affected.[1][4]
-
Genetic Background of the Cell Line: The overall genetic context, including the status of tumor suppressor genes (e.g., p53) and oncogenes, influences the cellular response to MAPK hyperactivation. The downstream consequences of sustained ERK, JNK, and p38 signaling can vary, leading to apoptosis in some cell lines and different phenotypic changes in others.
-
Cellular Context and Off-Target Effects: While this compound primarily targets DUSP1 and DUSP6, the downstream signaling cascades can be highly context-dependent, involving crosstalk with other pathways like mTOR. Additionally, some studies suggest that in certain cell lines, the cytotoxic effects of this compound may involve mechanisms independent of DUSP1 and DUSP6 inhibition, indicating potential off-target effects.
Troubleshooting Guides
Problem 1: High variability in IC50/EC50 values for this compound in the same cell line across experiments.
Possible Causes and Solutions:
-
Cell Culture Conditions:
-
Inconsistent Cell Density: Ensure consistent cell seeding density across all wells and experiments. Use a cell counter for accuracy.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum Variability: Use the same batch of fetal bovine serum (FBS) for an entire set of experiments, as different lots can have varying growth factor concentrations, affecting cell growth and drug response.
-
-
Drug Preparation and Storage:
-
Stock Solution Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls, and is at a non-toxic level.
-
-
Assay Protocol:
-
Incubation Time: Adhere to a consistent incubation time with this compound.
-
MTT/MTS Reagent Handling: Protect MTT/MTS reagents from light and ensure complete solubilization of the formazan crystals before reading the absorbance.
-
Problem 2: this compound is not inducing the expected level of phosphorylation of ERK, JNK, or p38 in our cell line.
Possible Causes and Solutions:
-
Time-Course of Activation: The activation of MAPK pathways by this compound can be transient.[2] Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 6h, 24h) to identify the peak phosphorylation time for each kinase in your specific cell line.[5]
-
Antibody Quality: Ensure the primary antibodies for the phosphorylated and total forms of the kinases are validated and used at the recommended dilution.
-
Western Blotting Technique:
-
Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of the proteins.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Stripping and Re-probing: If stripping and re-probing the same membrane for total and phosphorylated proteins, ensure the stripping process is complete without removing excessive protein.
-
-
Low DUSP Expression: Your cell line may have very low endogenous levels of DUSP1 and/or DUSP6, resulting in a less pronounced effect of the inhibitor. Measure the baseline expression of these phosphatases by RT-qPCR or Western blot.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| SK-N-AS | Neuroblastoma | EC50 | 0.99 | |
| KELLY | Neuroblastoma | EC50 | 0.43 | |
| IMR-32 | Neuroblastoma | EC50 | 0.26 | |
| LAN-1 | Neuroblastoma | EC50 | 0.42 | |
| MRA5 | Melanoma (MAPKi-resistant) | IC50 | ~1-3 | [6] |
| MRA-6 | Melanoma (MAPKi-sensitive) | IC50 | ~1-3 | [6] |
| MDA-MB-231 | Breast Cancer | - | Induces apoptosis at 22 µM | [7] |
| HeLa | Cervical Cancer | IC50 | In the micromolar range | [1] |
Table 2: Effect of this compound on Non-Tumorigenic Cell Lines
| Cell Line / Model | Type | Effect | Concentration | Reference |
| Cultured Hepatocytes | Normal Human Cells | No effect on viability | Up to 100 µM | [1][7] |
| Endothelial Cell Line | Normal Human Cells | Non-toxic | 1-20 µM | [7] |
| Zebrafish Embryos | In vivo model | Non-toxic | 1-20 µM | [7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Western Blot for Phosphorylated MAPK
This protocol is for detecting the phosphorylation status of ERK, JNK, and p38 in response to this compound treatment.
Materials:
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for the determined time points.
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the phosphorylated kinase (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total kinase or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Visualizations
Caption: this compound inhibits DUSP1 and DUSP6, leading to hyperactivation of MAPK pathways.
Caption: Workflow for determining cell viability after this compound treatment using MTT assay.
Caption: Workflow for analyzing MAPK phosphorylation via Western blot after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of dual specificity phosphatases (DUSPs) in melanoma cellular plasticity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis of BCI-215 and BCI Cytotoxicity in Neuroblastoma
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of two related compounds, BCI and BCI-215, in the context of neuroblastoma, a common pediatric cancer. Both molecules have been investigated for their potential as anti-cancer agents, and understanding their distinct mechanisms and efficacy is crucial for advancing therapeutic strategies. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
BCI and its analog, this compound, both exhibit cytotoxic effects against a range of neuroblastoma cell lines.[1] Experimental data indicates that while both compounds induce cell death, their efficiency and underlying molecular mechanisms may differ. Notably, the cytotoxic action of BCI in neuroblastoma appears to be independent of its designated targets, the dual-specificity phosphatases DUSP1 and DUSP6, suggesting significant off-target effects.[1] Both compounds have been shown to activate stress-induced MAPK pathways, specifically JNK and p38.[1] Furthermore, phosphoproteomic analyses reveal that BCI suppresses the mTOR signaling pathway, a key regulator of cell growth and survival.[1]
While this compound was developed as a second-generation inhibitor with potentially greater selectivity and reduced toxicity, its specific advantages and a direct quantitative comparison of its apoptotic and cell cycle effects against BCI in neuroblastoma have not been extensively documented in publicly available literature.[1] This guide compiles the available data to facilitate a clearer understanding of their comparative performance.
Comparative Cytotoxicity
Both BCI and this compound have demonstrated the ability to reduce the viability of neuroblastoma cells in a dose-dependent manner. The half-maximal effective concentration (EC50) values for each compound have been determined in four different neuroblastoma cell lines, as summarized in the table below.
| Cell Line | BCI EC50 (µM) | This compound EC50 (µM) |
| SK-N-AS | 2.53 | 4.31 |
| KELLY | 1.54 | 2.05 |
| IMR-32 | 1.84 | 2.30 |
| LAN-1 | 2.17 | 3.12 |
Data sourced from Thompson et al., 2022.[1]
Observations from these studies indicate that after a 3-day treatment with 4 µM BCI, extensive cytotoxicity was observed in KELLY and IMR-32 cells, with fewer remaining LAN-1 and SK-N-AS cells.[1]
Induction of Apoptosis
BCI has been shown to induce apoptosis in neuroblastoma cells. One study quantified the percentage of apoptotic cells by measuring the expression of cleaved Caspase-3, a key marker of apoptosis.
| Treatment | Cell Line | % of Cleaved Caspase-3 Positive Cells |
| Control (DMSO) | KELLY | ~2% |
| 2 µM BCI (24h) | KELLY | ~5% |
| 4 µM BCI (24h) | KELLY | ~12% |
Data sourced from Thompson et al., 2022.[1]
Currently, there is a lack of publicly available quantitative data directly comparing the apoptotic induction by this compound in neuroblastoma cells. While this compound is known to have pro-apoptotic activities in other cancers like breast cancer, its specific efficacy in inducing apoptosis in neuroblastoma cell lines relative to BCI remains to be elucidated.[2][3]
Effects on Cell Cycle
The effects of BCI and this compound on cell cycle progression in neuroblastoma cells have not been extensively reported in the available scientific literature. While studies in other cancer types, such as colorectal cancer, have shown that BCI can cause cell cycle arrest, similar data for neuroblastoma is not currently available.[4]
Signaling Pathways
Both BCI and this compound have been shown to modulate intracellular signaling pathways, particularly the stress-activated MAP kinase pathways.
Key Findings:
-
JNK and p38 Activation: Both BCI and this compound induce a rapid and transient phosphorylation of JNK and p38 MAP kinases within 2 hours of treatment in KELLY neuroblastoma cells.[1]
-
mTOR Pathway Suppression: Phosphoproteomic analysis of KELLY and IMR-32 cells treated with BCI revealed a significant suppression of the mTOR signaling pathway.[1] A direct comparative analysis of this compound's effect on the mTOR pathway in neuroblastoma is not yet available.
-
Off-Target Effects of BCI: The cytotoxicity of BCI in neuroblastoma cells was found to be independent of its intended targets, DUSP1 and DUSP6, as demonstrated by the use of CRISPR-Cas9 to deplete these proteins without affecting BCI's efficacy.[1]
Below are diagrams illustrating the known signaling pathways affected by BCI and the general experimental workflow for assessing cytotoxicity.
Caption: Signaling pathways modulated by BCI and this compound in neuroblastoma.
References
A Comparative Guide to DUSP1 and DUSP6 Inhibitors: BCI-215 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity phosphatases 1 (DUSP1) and 6 (DUSP6), key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, have emerged as promising therapeutic targets in oncology and other diseases. Inhibiting these phosphatases can lead to sustained activation of MAPK signaling, selectively inducing apoptosis in cancer cells. This guide provides a comparative overview of BCI-215, a notable DUSP1/6 inhibitor, and other relevant compounds, supported by available experimental data and detailed methodologies.
Introduction to DUSP1 and DUSP6 Inhibition
DUSP1 (also known as MKP-1) and DUSP6 (also known as MKP-3) are critical phosphatases that dephosphorylate and inactivate key members of the MAPK family. DUSP1 primarily targets JNK and p38, and to a lesser extent, ERK, while DUSP6 is considered a highly specific phosphatase for ERK1/2. By inhibiting these DUSPs, the duration and intensity of MAPK signaling can be increased, leading to various cellular outcomes, including apoptosis, particularly in cancer cells that are dependent on finely tuned MAPK signaling for their survival.
This compound is a potent and tumor cell-selective dual inhibitor of DUSP1 and DUSP6.[1][2][3] It is a 5-bromo analog of its predecessor, BCI ((E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one), and was developed to have similar activity with reduced toxicity.[4] This guide will compare this compound with BCI and another compound, triptolide, which affects DUSP1 through a different mechanism.
Quantitative Comparison of Inhibitor Potency
| Inhibitor | Target(s) | Assay Type | Cell Line | Potency (IC50/EC50) | Key Findings |
| This compound | DUSP1, DUSP6 | Cellular (pERK levels) | DUSP-overexpressing HeLa cells | Micromolar range[1][2] | Potent, tumor cell-selective, and less toxic than BCI.[4] Induces sustained phosphorylation of ERK, p38, and JNK.[3] |
| BCI | DUSP1, DUSP6 | Cellular (pERK levels) | DUSP-overexpressing HeLa cells | DUSP1: 11.5 µM DUSP6: 12.3 µM | Allosteric inhibitor.[5] Demonstrates cytotoxicity in various cancer cell lines. |
| Triptolide | DUSP1 (indirect) | Gene Expression | Osteosarcoma cells | Not Applicable (inhibits expression) | Inhibits DUSP1 promoter activity, leading to sustained MAPK activation. |
Signaling Pathway of DUSP1/DUSP6 Inhibition
The inhibition of DUSP1 and DUSP6 leads to the hyperactivation of the MAPK signaling pathways. The following diagram illustrates the central role of DUSP1 and DUSP6 in regulating ERK, JNK, and p38 signaling and how their inhibition by compounds like this compound can impact cellular processes.
Caption: MAPK signaling pathway and points of inhibition by this compound.
Experimental Methodologies
A key method for evaluating DUSP1 and DUSP6 inhibitors is the cellular chemical complementation assay, which measures the phosphorylation of ERK (pERK) as a readout of DUSP activity.
Cellular Chemical Complementation Assay (pERK Assay)
Objective: To quantify the inhibitory effect of a compound on DUSP1 or DUSP6 activity within a cellular context.
Principle: HeLa cells are transiently transfected with a vector expressing Myc-tagged DUSP1 or DUSP6. Overexpression of these phosphatases leads to a significant decrease in the basal and agonist-induced levels of phosphorylated ERK (pERK). When a DUSP inhibitor is added, it blocks the activity of the overexpressed DUSP, leading to a restoration of pERK levels, which can be quantified.
Protocol:
-
Cell Culture and Transfection: HeLa cells are cultured in appropriate media and seeded in multi-well plates. Cells are then transiently transfected with plasmids encoding Myc-tagged human DUSP1 or DUSP6 using a suitable transfection reagent.
-
Compound Treatment: After a post-transfection period (e.g., 24 hours) to allow for protein expression, cells are treated with various concentrations of the test inhibitor (e.g., this compound) or vehicle control for a defined period.
-
MAPK Pathway Stimulation: To induce ERK phosphorylation, cells are stimulated with a phorbol ester like 12-O-tetradecanoylphorbol-13-acetate (TPA) for a short duration (e.g., 15 minutes).
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and then stained with primary antibodies against phosphorylated ERK (pERK) and the Myc-tag (to identify transfected cells). Subsequently, fluorescently labeled secondary antibodies are used for detection.
-
High-Content Imaging and Analysis: Automated microscopy and image analysis are used to quantify the nuclear pERK fluorescence intensity specifically in the Myc-positive (DUSP-overexpressing) cell population. The restoration of pERK levels in the presence of the inhibitor is a measure of its potency.
-
Data Analysis: The distribution of pERK levels in treated versus untreated cells is analyzed using statistical methods like the Kolmogorov-Smirnov test to determine the IC50 value of the inhibitor.
Experimental Workflow
The following diagram outlines the workflow for the cellular chemical complementation assay.
Caption: Workflow for the cellular pERK assay to screen for DUSP inhibitors.
Conclusion
This compound is a promising DUSP1 and DUSP6 inhibitor with selective cytotoxicity towards tumor cells. While direct comparative data with a broad range of other specific DUSP1/6 inhibitors is limited, its characterization alongside its parent compound BCI provides valuable insights for researchers. The provided experimental protocols offer a framework for the in-house evaluation and comparison of novel DUSP inhibitors. Further studies are warranted to fully elucidate the comparative efficacy and selectivity profile of this compound.
References
BCI-215: A Comparative Analysis Against Traditional Chemotherapy in Breast Cancer Models
For Immediate Release
This guide provides a detailed comparison of the novel investigational agent BCI-215 against traditional chemotherapy agents, doxorubicin and paclitaxel, with a focus on their efficacy in preclinical breast cancer models. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP-MKP) inhibitor, demonstrates a distinct mechanism of action and a favorable selectivity profile when compared to traditional chemotherapy agents like doxorubicin and paclitaxel.[1][2][3][4] Preclinical data suggests that this compound induces apoptosis and inhibits motility in breast cancer cells by hyperactivating the MAPK signaling pathway.[1][2][3][4] This contrasts with the mechanisms of doxorubicin (DNA intercalation and topoisomerase II inhibition) and paclitaxel (microtubule stabilization). A key potential advantage of this compound is its cytotoxicity to tumor cells while sparing normal cells, a significant differentiator from the broad cytotoxicity of traditional chemotherapy.[1][2][4]
Comparative Efficacy in Breast Cancer Cell Lines
The following tables summarize the in vitro efficacy of this compound, doxorubicin, and paclitaxel in the commonly studied MDA-MB-231 human breast cancer cell line.
Table 1: Comparative Cytotoxicity (IC50) in MDA-MB-231 Cells
| Compound | IC50 Value (µM) | Cell Line | Reference(s) |
| This compound | Micromolar range | HeLa | [4] |
| Doxorubicin | 1 | MDA-MB-231 | |
| Paclitaxel | 0.01687 | MDA-MB-231 | [5] |
Note: IC50 is the half-maximal inhibitory concentration.
Mechanism of Action
This compound: Hyperactivation of MAPK Signaling
This compound functions as a dual-specificity MAPK phosphatase (DUSP-MKP) inhibitor.[1][2][4] DUSPs are enzymes that dephosphorylate and inactivate mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[4] By inhibiting DUSPs, this compound leads to the sustained phosphorylation and hyperactivation of these MAPK signaling pathways.[3] This prolonged activation in cancer cells, which often have dysregulated MAPK signaling, induces cellular stress, leading to apoptosis and inhibition of cell motility.[1][2][3][4]
Traditional Chemotherapy: Direct DNA Damage and Cytoskeletal Disruption
-
Doxorubicin: This anthracycline antibiotic intercalates into DNA, interfering with DNA replication and transcription. It also inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils, leading to DNA strand breaks and apoptosis.
-
Paclitaxel: A member of the taxane family, paclitaxel binds to the β-tubulin subunit of microtubules. This stabilizes the microtubules, preventing their dynamic assembly and disassembly required for cell division. The resulting mitotic arrest triggers apoptosis.
Experimental Protocols
Cell Viability and Apoptosis Assays
The efficacy of this compound and traditional chemotherapy agents is typically assessed using in vitro cell-based assays.
1. Cell Viability Assay (MTT or similar)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Breast cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound (this compound, doxorubicin, or paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Methodology:
-
Cells are treated with the compounds at specified concentrations (e.g., 22 µM for this compound) and for a defined duration.[1][6]
-
Following treatment, both adherent and floating cells are collected.
-
The cells are washed and resuspended in a binding buffer.
-
Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cells.[7]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Conclusion
This compound presents a novel and targeted approach to cancer therapy, distinguishing itself from traditional chemotherapy agents through its specific mechanism of action and its selectivity for tumor cells. While direct comparative clinical data is not yet available, preclinical evidence suggests that this compound holds promise as a potential therapeutic, particularly due to its ability to induce cancer cell death while minimizing toxicity to normal cells. Further investigation, including in vivo studies and eventually clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound in comparison to established chemotherapy regimens.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Tumor-Selective Action of BCI-215
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BCI-215, a novel dual-specificity MAPK phosphatase (DUSP) inhibitor, against its parent compound and conventional chemotherapy, highlighting its tumor-selective action. Experimental data from preclinical studies are presented to support these comparisons.
Executive Summary
This compound is a potent and tumor-cell-selective DUSP inhibitor that has demonstrated significant cytotoxic, anti-migratory, and pro-apoptotic activities in cancer cells while exhibiting minimal toxicity towards normal cells.[1][2][3] As a second-generation derivative of the DUSP inhibitor BCI, this compound shows an improved efficacy and safety profile.[4] Its mechanism of action involves the hyperactivation of MAPK signaling pathways, including ERK, p38, and JNK, leading to cancer cell death without the generation of reactive oxygen species (ROS).[5] This guide summarizes the key preclinical findings that underscore the promise of this compound as a targeted cancer therapeutic.
Mechanism of Action: DUSP Inhibition and MAPK Pathway Hyperactivation
Dual-specificity MAPK phosphatases (DUSPs) are critical regulators of the MAPK signaling pathways, which are frequently dysregulated in cancer. By dephosphorylating and inactivating MAPKs, DUSPs help maintain cellular homeostasis. In many cancers, the overexpression of DUSPs can dampen MAPK signaling, promoting cell survival. This compound acts as a DUSP inhibitor, leading to the sustained phosphorylation and hyperactivation of MAPKs (ERK, p38, and JNK).[5] This excessive signaling induces a state of cellular stress that selectively triggers apoptosis in cancer cells, which are often more dependent on finely tuned MAPK signaling for their survival compared to normal cells.[5]
Comparative Efficacy and Selectivity
Quantitative data from preclinical studies highlight the superior tumor selectivity of this compound compared to its parent compound, BCI.
Table 1: Comparative Cytotoxicity (EC50) in Neuroblastoma Cell Lines
| Cell Line | BCI (µM) | This compound (µM) |
| SK-N-AS | 1.34 | 0.99 |
| KELLY | 0.42 | 0.26 |
| IMR-32 | 0.55 | 0.38 |
| LAN-1 | 0.78 | 0.51 |
Data sourced from a study on neuroblastoma cell lines. Lower EC50 values indicate higher potency.[4]
Table 2: Tumor-Selective Cytotoxicity of this compound
| Cell Type | Cell Line | IC50 (µM) |
| Cancer | MDA-MB-231 (Breast) | ~22 (pro-apoptotic concentration)[6] |
| Neuroblastoma Cell Lines | 0.26 - 0.99[4] | |
| Normal | Cultured Hepatocytes | > 100[1][2][3] |
| Endothelial Cells | Non-toxic at active concentrations[1] |
These tables clearly demonstrate that this compound is significantly more potent than its parent compound, BCI, in inducing cancer cell death.[4] Furthermore, this compound exhibits a remarkable therapeutic window, being highly cytotoxic to cancer cells at concentrations that are non-toxic to normal cells like hepatocytes.[1][2][3]
Functional Effects on Cancer Cells
Beyond cytotoxicity, this compound has been shown to inhibit key processes involved in cancer progression and metastasis.
Anti-Migratory and Pro-Apoptotic Effects in MDA-MB-231 Breast Cancer Cells
Comparison with Standard-of-Care
Triple-negative breast cancer (TNBC), for which MDA-MB-231 is a model, is typically treated with cytotoxic chemotherapy, such as paclitaxel. While effective in some patients, these agents are associated with significant toxicity to healthy tissues. The tumor-selective profile of this compound presents a significant potential advantage over such non-targeted therapies.
Experimental Protocols
The following are generalized protocols for the key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with this compound or control compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Monolayer Formation: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment and Imaging: Wash with PBS to remove dislodged cells, add fresh media with this compound or control compounds, and capture images of the scratch at time 0.
-
Incubation and Monitoring: Incubate the cells and capture images of the same field at regular intervals (e.g., 8, 16, 24 hours).
-
Analysis: Measure the area of the gap at each time point to quantify the rate of cell migration and wound closure.
Conclusion
The available preclinical data strongly support the tumor-selective action of this compound. Its enhanced potency over its parent compound, BCI, and its high therapeutic index, with significant cytotoxicity against cancer cells and minimal impact on normal cells, position this compound as a promising candidate for further development as a targeted cancer therapy. Future studies should focus on generating more extensive quantitative data on its pro-apoptotic and anti-migratory effects and evaluating its efficacy in in vivo models of various cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of BCI-215 and Other MAPK Pathway Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the MAPK pathway activator BCI-215 with other commonly used activators: Anisomycin, Phorbol 12-myristate 13-acetate (PMA), and Sorbitol. The information presented is supported by experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to MAPK Signaling and Activators
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial intracellular cascades that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major well-characterized MAPK pathways are the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. Activation of these pathways is tightly controlled, and dysregulation is implicated in various diseases, including cancer.
MAPK pathway activators are indispensable tools for studying these signaling cascades. They function through diverse mechanisms to induce the phosphorylation and subsequent activation of key kinases within these pathways. This guide focuses on this compound, a dual-specificity phosphatase (DUSP) inhibitor, and compares its activity with other established activators that function through different mechanisms.
Comparative Data of MAPK Pathway Activators
The following table summarizes the key characteristics and available quantitative data for this compound and other selected MAPK pathway activators. Direct comparative studies are limited, and thus, the presented data is compiled from various sources. Experimental conditions such as cell type and treatment duration can significantly influence the effective concentrations.
| Activator | Mechanism of Action | Primary MAPK Pathway(s) Activated | Reported Effective Concentration / IC50/EC50 | Key Characteristics |
| This compound | Inhibitor of Dual-Specificity Phosphatases DUSP1 and DUSP6[1][2] | ERK, JNK, p38[3] | IC50 (DUSP1): 11.5 ± 2.8 µM[1]IC50 (DUSP6): 12.3 ± 4.0 µM[1]Effective Concentration (pERK induction): Micromolar range[3][4] | Tumor cell-selective cytotoxicity; Does not generate reactive oxygen species (ROS)[3][4] |
| Anisomycin | Protein synthesis inhibitor, induces ribotoxic stress[5] | JNK, p38[5][6] | 0.1 - 10 µg/mL (cell culture)[7] | Potent activator of stress-activated MAPKs; Can induce apoptosis[6] |
| PMA | Protein Kinase C (PKC) activator[8] | ERK[8][9] | EC50: 38 nM - 390 nM (time-dependent)[10] | Potent activator at nanomolar concentrations; Wide range of cellular effects |
| Sorbitol | Induces hyperosmotic stress[11][12][13] | p38, JNK[13][14] | 0.5 - 1.5 M (for p38 activation in HCT116 cells)[11][15] | Mimics cellular stress; High concentrations required |
Signaling Pathway Diagrams
The following diagrams illustrate the MAPK signaling cascade and the points of intervention for the discussed activators.
Caption: Simplified overview of the MAPK signaling pathways and points of action for different activators.
Experimental Protocols
The following are generalized protocols for assessing MAPK pathway activation. Specific parameters such as antibody dilutions and incubation times should be optimized for individual experimental systems.
Western Blot Analysis of MAPK Phosphorylation
This is a common method to detect the activation of MAPK proteins by measuring their phosphorylation status.
1. Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231 for this compound, Jurkat for Anisomycin, MCF-7 for PMA, HCT116 for Sorbitol) at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-24 hours to reduce basal MAPK activity.
-
Treat cells with the desired MAPK activator at various concentrations and time points. For example:
-
This compound: 20-22 µM for 1-6 hours in MDA-MB-231 cells.[3][16]
-
Anisomycin: 1-10 µg/mL for 30 minutes to 4 hours in Jurkat cells.[17][18][19]
-
PMA: 50-100 nM for 10-30 minutes in MCF-7 or other responsive cells.[20][21][22][23]
-
Sorbitol: 0.5-1.5 M for 30 minutes to 3 hours in HCT116 cells.[11][15][24][25][26]
-
2. Cell Lysis:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK (p-ERK), JNK (p-JNK), and p38 (p-p38) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of ERK, JNK, and p38, or a housekeeping protein like β-actin or GAPDH.
Caption: A typical workflow for assessing MAPK activation using Western blotting.
Conclusion
This compound represents a distinct class of MAPK pathway activators due to its mechanism of inhibiting DUSP1 and DUSP6. This leads to a sustained activation of ERK, JNK, and p38 pathways. Unlike activators that induce cellular stress, such as Anisomycin and Sorbitol, this compound does not generate ROS and exhibits tumor cell-selective cytotoxicity, making it a valuable tool for cancer research. PMA, a potent PKC activator, primarily stimulates the ERK pathway at much lower concentrations. The choice of activator will depend on the specific research question, the desired MAPK pathway to be activated, and the cellular context of the study. The experimental protocols and comparative data provided in this guide aim to facilitate informed decisions for researchers investigating MAPK signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basic Properties of the p38 Signaling Pathway in Response to Hyperosmotic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stress kinase p38 mediates EGFR transactivation by hyperosmolar concentrations of sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stimulation of MAPK cascades by insulin and osmotic shock: lack of an involvement of p38 mitogen-activated protein kinase in glucose transport in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. Anisomycin suppresses Jurkat T cell growth by the cell cycle-regulating proteins [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Substrate-Dependent Activity of ERK and MEK Proteins in Breast Cancer (MCF7), and Kidney Embryonic (Hek-293) Cell Lines, Cultured on Different Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Different Expression of Extracellular Signal-Regulated Kinases (ERK) 1/2 and Phospho-Erk Proteins in MBA-MB-231 and MCF-7 Cells after Chemotherapy with Doxorubicin or Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 23. brieflands.com [brieflands.com]
- 24. Sorbitol induces apoptosis of human colorectal cancer cells via p38 MAPK signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
BCI-215: A Comparative Analysis of a DUSP Inhibitor with a Superior Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BCI-215 and its parent compound, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI). Both compounds are recognized as inhibitors of dual-specificity mitogen-activated protein kinase phosphatases (DUSP-MKP), key regulators of cellular signaling pathways implicated in cancer. This analysis focuses on the reduced toxicity profile of this compound, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound, a 5-bromo analog of BCI, was developed to retain the DUSP inhibitory activity of its parent compound while exhibiting a significantly improved safety profile. Experimental data demonstrates that this compound has selective cytotoxicity against tumor cells while sparing normal, non-cancerous cells. In stark contrast to its parent compound, this compound shows a marked reduction in toxicity in various in vitro and in vivo models, including neuroblastoma cell lines, zebrafish embryos, endothelial cells, and primary hepatocytes. This enhanced therapeutic window positions this compound as a more promising candidate for further preclinical and clinical development.
Comparative Cytotoxicity
A key differentiator between this compound and BCI is their respective cytotoxicity in both cancerous and non-cancerous cells. While both compounds exhibit cytotoxic effects against various cancer cell lines, this compound consistently demonstrates a more favorable profile with reduced off-target toxicity.
In Vitro Cytotoxicity in Neuroblastoma Cell Lines
Studies on a panel of neuroblastoma cell lines have provided quantitative evidence of the cytotoxic activity of both compounds. The half-maximal effective concentration (EC50) values, which represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time, were determined for both BCI and this compound.
| Cell Line | BCI EC50 (µM) | This compound EC50 (µM) |
| SK-N-AS | 1.34 | 0.99 |
| KELLY | 0.72 | 0.43 |
| IMR-32 | 0.42 | 0.26 |
| LAN-1 | 0.81 | 0.48 |
Data sourced from a study on neuroblastoma cell lines, where cells were treated for 6 days.[1]
Notably, while both compounds are cytotoxic to these cancer cells, a study has suggested that this toxicity in neuroblastoma cell lines may be independent of their DUSP1/6 inhibitory activity, pointing towards potential off-target effects.[1]
Reduced Toxicity in Non-Cancerous Models
This compound has been specifically shown to have a minimal toxic effect on non-cancerous cells and organisms, a significant improvement over BCI.
-
Zebrafish Embryos: this compound is reported to be non-toxic to developing zebrafish embryos.[2][3] In contrast, the parent compound BCI caused developmental defects.[4]
-
Endothelial Cells: In a hybridoma endothelial cell line (EA.hy926), this compound was devoid of cellular toxicity at concentrations up to 50 µM, whereas BCI showed signs of cell loss and necrosis at concentrations above 25 µM.[4]
-
Hepatocytes: this compound is completely devoid of toxicity in cultured hepatocytes at concentrations up to 100 µM.[2][3] This is a critical advantage, as hepatotoxicity is a common reason for drug development failure.
Mechanism of Action and Signaling Pathway
Both BCI and this compound function as allosteric inhibitors of DUSP1 and DUSP6. These enzymes are responsible for dephosphorylating and thereby inactivating mitogen-activated protein kinases (MAPKs), including ERK, p38, and JNK. By inhibiting DUSPs, BCI and this compound lead to the sustained phosphorylation and activation of these MAPKs, which can induce stress responses and apoptosis in cancer cells.
Caption: DUSP-MAPK Signaling Pathway and Point of Inhibition by BCI/BCI-215.
Experimental Protocols
In Vitro Cytotoxicity Assay (Neuroblastoma Cell Lines)
This protocol is based on the methodology used to determine the EC50 values in neuroblastoma cell lines.[1]
1. Cell Culture and Seeding:
-
Neuroblastoma cell lines (SK-N-AS, KELLY, IMR-32, LAN-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
BCI and this compound are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of each compound are prepared in culture medium.
-
The culture medium from the seeded plates is replaced with medium containing the various concentrations of BCI or this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
Plates are incubated for a specified period (e.g., 6 days) under standard cell culture conditions (37°C, 5% CO2).
4. Cell Viability Assessment (e.g., using a Resazurin-based assay):
-
A resazurin-based cell viability reagent is added to each well.
-
Plates are incubated for a further 2-4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
-
The fluorescence readings are normalized to the vehicle-treated control wells to determine the percentage of cell viability.
-
The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Experimental Workflow for In Vitro Cytotoxicity Assay.
Conclusion
References
- 1. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Study Validation of BCI-215's Effects on Cell Motility: A Comparative Analysis
A detailed examination of the experimental data supporting the anti-migratory and anti-invasive properties of BCI-215, a potent and selective dual-specificity MAPK phosphatase (DUSP) inhibitor. This guide provides a comparative analysis of this compound against other emerging inhibitors targeting cell motility, supported by experimental protocols and signaling pathway visualizations to aid researchers in drug development and cancer biology.
This compound has emerged as a promising small molecule inhibitor with demonstrated efficacy in curtailing the motility of cancer cells, a critical process in tumor invasion and metastasis. This guide synthesizes findings from multiple studies to provide a comprehensive overview of this compound's performance, benchmarked against other inhibitors targeting distinct nodes in the cell motility signaling network.
Comparative Efficacy in Inhibition of Cell Motility
This compound has been shown to effectively inhibit the migration and invasion of MDA-MB-231 human breast cancer cells.[1][2] Its mechanism of action involves the inhibition of DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways, including ERK, p38, and JNK, which ultimately impedes cell movement.[3] This targeted approach offers selectivity for cancer cells over normal cells, a desirable characteristic for therapeutic agents.[1][2]
For a comprehensive evaluation, this guide compares the effects of this compound with a panel of alternative inhibitors that modulate cell motility through different mechanisms. These include SHP2 inhibitors (SHP099, TNO155, RMC-4630), a PP2A inhibitor (LB-100), and a PPM1D/WIP1 inhibitor (GSK2830371). While direct head-to-head quantitative comparisons in the same study are limited, the available data from various publications are summarized below to provide a cross-study validation of this compound's effects.
| Compound | Target | Cell Line(s) | Assay Type | Key Quantitative Finding | Reference |
| This compound | DUSP1/DUSP6 | MDA-MB-231 | Migration/Invasion | Demonstrates anti-migratory activity at 22 µM. | Kaltenmeier CT, et al. J Pharmacol Exp Ther. 2017.[3] |
| SHP099 | SHP2 | Various Cancer Cells | Proliferation/Migration | Potent inhibition of proliferation (IC50 = 0.071 µM in a relevant line). Reduces cell migration. | Chen et al., Nature, 2016. |
| TNO155 | SHP2 | Neuroblastoma | Migration/Invasion | Reduces tumor cell invasion in vivo and impairs cell migration in vitro.[4] | LaMarche et al., J Med Chem. 2020. |
| RMC-4630 | SHP2 | Solid Tumors | Proliferation/Migration | Attenuates RAS-MAP kinase signaling to reduce tumor growth and cell motility.[5] | Revolution Medicines, 2018.[5] |
| LB-100 | PP2A | Glioblastoma, NSCLC | Proliferation/Migration | Enhances efficacy of other drugs and impacts cell proliferation. | Wei et al., Mol Cancer Ther. 2020. |
| GSK2830371 | PPM1D/WIP1 | Neuroblastoma, Liver Adenocarcinoma | Proliferation/Apoptosis | Inhibits proliferation and induces apoptosis; minimal single-agent effect on proliferation in some lines.[6][7] | Slupska et al., Oncotarget, 2016. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key assays used to evaluate the effects of this compound and its alternatives on cell motility.
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in two dimensions.
-
Cell Seeding: Plate MDA-MB-231 cells in a 24-well plate at a density of 5 x 105 cells/ml and culture until a confluent monolayer is formed (typically 24-48 hours).
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and debris. Add fresh media containing the desired concentration of the inhibitor (e.g., 22 µM this compound) or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 8, 16, 24 hours) using a phase-contrast microscope.
-
Quantification: Measure the width of the scratch at multiple points for each image. The percentage of wound closure is calculated as: [(Initial Width - Final Width) / Initial Width] x 100%.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix proteins (invasion) towards a chemoattractant.
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, the insert is used uncoated.
-
Cell Seeding: Resuspend serum-starved MDA-MB-231 cells in serum-free media containing the test inhibitor or vehicle. Seed 1 x 105 cells into the upper chamber of the Transwell insert.
-
Chemoattraction: Fill the lower chamber with media containing a chemoattractant, such as 10% fetal bovine serum (FBS).
-
Incubation: Incubate the plate for a period that allows for significant cell migration/invasion (e.g., 20-24 hours) at 37°C in a 5% CO2 incubator.
-
Quantification:
-
Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have moved to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in multiple fields of view under a microscope. The results are often expressed as the number of migrated/invaded cells per field or as a percentage relative to the control.
-
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Transwell Migration and Invasion Assay [bio-protocol.org]
- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Targeting the SHP2 phosphatase promotes vascular damage and inhibition of tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of BCI-215's Anti-Tumor Activity: A Comparative Guide
This guide provides an objective comparison of the in vivo anti-tumor activity of DUSP inhibitors, focusing on BCI-215 and its close analog BCI, with alternative therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to evaluate the potential of DUSP inhibition as a cancer treatment strategy.
Executive Summary
This compound, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor, has demonstrated promising anti-tumor activities in vitro. It selectively induces apoptosis and inhibits motility in cancer cells, such as the MDA-MB-231 human breast cancer cell line, while showing minimal toxicity to normal cells.[1][2] The mechanism of action involves the inhibition of DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways (ERK, JNK, and p38), which can be cytotoxic to tumor cells.[1][3] While direct in vivo anti-tumor efficacy data for this compound is not yet extensively published, studies on its close structural analog, BCI, in xenograft models of Malignant Peripheral Nerve Sheath Tumors (MPNSTs) and HER2+ breast cancer provide initial validation of the therapeutic potential of this class of compounds. This guide compares the available in vivo data for BCI with standard-of-care treatments in similar cancer models.
Comparative In Vivo Anti-Tumor Activity
The following tables summarize the in vivo anti-tumor efficacy of the DUSP inhibitor BCI in comparison to standard-of-care therapies in relevant cancer xenograft models.
Table 1: In Vivo Anti-Tumor Activity in Malignant Peripheral Nerve Sheath Tumor (MPNST) Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| BCI | S462TY cell line xenograft | Not specified | Reduced tumor volume, increased tumor necrosis and fibrosis. | [1][3] |
| BCI | Patient-Derived Xenograft (PDX) | Not specified | Increased ERK and JNK activation, tumor necrosis and fibrosis. | [1][3] |
| Trametinib (MEK Inhibitor) | NF90.8 cell line xenograft | 0.3 mg/kg, oral gavage, once daily (5 days on/2 days off) | Significant tumor growth inhibition. | [4] |
| Trametinib (MEK Inhibitor) | JH-2-002 PDX | 0.3 mg/kg, oral gavage, once daily (5 days on/2 days off) | Significant tumor growth inhibition. | [4] |
Table 2: In Vivo Anti-Tumor Activity in Breast Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Key Outcomes | Reference |
| BCI | HCC1954 (HER2+) xenograft | 50 mg/kg, with lapatinib or neratinib | Overcame HER2 inhibitor resistance. | [5] |
| BCI | MDA-MB-453 (HER2+) xenograft | 50 mg/kg, with lapatinib or neratinib | Overcame HER2 inhibitor resistance. | [5] |
| Motesanib (VEGFR/PDGFR/Kit Inhibitor) | MCF-7 (luminal) tumor fragments | Dose-dependent | Significant dose-dependent reductions in tumor growth. | [6] |
| Motesanib (VEGFR/PDGFR/Kit Inhibitor) | MDA-MB-231 (mesenchymal) tumor fragments | Dose-dependent | Significant dose-dependent reductions in tumor growth. | [6] |
| Lapatinib (HER2/EGFR Inhibitor) | SKBR3-pool2 (Trastuzumab-resistant) xenograft | Not specified | High sensitivity, tumor growth inhibition. | [7] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate reproducibility and comparison.
BCI in MPNST Xenograft Model
-
Animal Model: Athymic nude mice or NSG mice.
-
Tumor Implantation: Subcutaneous injection of S462TY MPNST cells or implantation of patient-derived MPNST tissue.
-
Treatment: Once tumors were established, mice were treated with BCI. While the exact dosage and frequency were not consistently detailed across all sources, one study mentioned intravenous administration at 10 mg/kg every other day for 14 times for a different cancer model.[8]
-
Tumor Assessment: Tumor volume was measured regularly. At the end of the study, tumors were excised for histological analysis (necrosis and fibrosis) and immunoblotting to assess MAPK pathway activation (p-ERK and p-JNK).[1][3][8]
Trametinib in MPNST Xenograft Model
-
Animal Model: Athymic nude mice or NSG mice.
-
Tumor Implantation: Subcutaneous injection of NF90.8 MPNST cells or patient-derived JH-2-002 MPNST tissue.
-
Treatment: Mice were treated with trametinib at a dose of 0.3 mg/kg via oral gavage, once daily, on a 5 days on/2 days off schedule.[4]
-
Tumor Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.[4]
BCI in HER2+ Breast Cancer Xenograft Model
-
Animal Model: Not specified.
-
Tumor Implantation: Subcutaneous injection of HCC1954 or MDA-MB-453 HER2-inhibitor resistant breast cancer cells.
-
Treatment: When tumors reached approximately 100 mm³, mice were randomized into treatment groups: vehicle, lapatinib/neratinib (50 mg/kg), BCI (50 mg/kg), and a combination of lapatinib/neratinib and BCI.
-
Tumor Assessment: Tumor growth was monitored to evaluate the effect of the combination therapy in overcoming resistance.[5]
Motesanib in Breast Cancer Xenograft Model
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Implantation of MCF-7 or MDA-MB-231 tumor fragments.
-
Treatment: Motesanib was administered, and treatment resulted in dose-dependent reductions in tumor growth.
-
Tumor Assessment: Tumor growth was monitored, and at the end of the study, tumors were analyzed for viable tumor fraction and blood vessel density.[6]
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in tumor cells.
Caption: General workflow for in vivo xenograft studies.
References
- 1. Targeted inhibition of the dual specificity phosphatases DUSP1 and DUSP6 suppress MPNST growth via JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEK Inhibitors Lead to PDGFR Pathway Upregulation and Sensitize Tumors to RAF Dimer Inhibitors in NF1-Deficient Malignant Peripheral Nerve Sheath Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pamgene.com [pamgene.com]
- 5. DUSP6 inhibition overcomes neuregulin/HER3-driven therapy tolerance in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Trastuzumab-resistant breast cancer cells-derived tumor xenograft models exhibit distinct sensitivity to lapatinib treatment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phosphokinase inhibitor BCI-215 and its related analog, BCI. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.
This compound is a tumor cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSPs), specifically targeting DUSP1 and DUSP6.[1][2][3][4][5] Its inhibitory action leads to the hyperactivation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, which can induce apoptosis in cancer cells.[3][5] this compound is a structural analog of BCI, developed to have similar activity with reduced toxicity.[3][6] This guide compares the available data on these two compounds to inform their application in research and drug development.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound and its parent compound, BCI.
Table 1: Comparative Cytotoxicity of this compound and BCI in Neuroblastoma Cell Lines
This table presents the half-maximal effective concentration (EC50) values for this compound and BCI, indicating their potency in inducing cytotoxicity in various neuroblastoma cell lines after a 6-day treatment. Lower EC50 values denote higher potency.
| Cell Line | This compound EC50 (µM) | BCI EC50 (µM) |
| SK-N-AS | 0.99 | 1.34 |
| KELLY | 0.26 | 0.42 |
| IMR-32 | 0.35 | 0.55 |
| LAN-1 | 0.45 | 0.68 |
| Data sourced from a study on the cytotoxic action of BCI in neuroblastoma cells.[2] |
Table 2: Inhibitory Activity against DUSP Enzymes
This table shows the half-maximal inhibitory concentration (IC50) values of BCI against its primary targets, DUSP1 and DUSP6. While a specific IC50 value for this compound is not available in the reviewed literature, its activity is reported to be in the micromolar range.[4][7]
| Compound | DUSP1 IC50 (µM) | DUSP6 IC50 (µM) |
| BCI | 11.5 ± 2.8 | 12.3 ± 4.0 |
| This compound | Micromolar range | Micromolar range |
| Data for BCI sourced from a study on a zebrafish chemical screen.[8] |
Table 3: Qualitative Summary of Phosphokinase Pathway Activation
This table provides a qualitative overview of the effects of this compound and BCI on the phosphorylation of key kinases in the MAPK signaling pathway.
| Compound | pERK | pJNK | pp38 | Other Pathways |
| This compound | Increased and sustained phosphorylation[9] | Increased and sustained phosphorylation[3][9] | Increased and sustained phosphorylation[3][9] | A kinase phosphorylation profile showed selective activation of MAPKs and their downstream substrates, with no significant effect on receptor tyrosine kinases, SRC family kinases, AKT, mTOR, or DNA damage pathways.[1][9] |
| BCI | Variable effects reported; some studies show increased phosphorylation while others report no significant change in neuroblastoma cells.[2][10] | Rapid and transient increase in phosphorylation.[2][10][11] | Rapid and transient increase in phosphorylation.[2][10][11] | A phosphoproteomic screen identified upregulation of JNK signaling and suppression of mTOR and R6K signaling.[12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: this compound and BCI inhibit DUSP1 and DUSP6, leading to increased phosphorylation of JNK/p38 and ERK, respectively, and subsequent apoptosis.
Caption: General experimental workflows for assessing cytotoxicity and analyzing phosphoprotein levels.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and its analogs.
Cell Viability (Cytotoxicity) Assay
This protocol is used to determine the EC50 values of compounds by measuring cell viability after a period of treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound and its analogs in the appropriate cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Measurement: After the incubation period, measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blotting for Phosphokinase Analysis
This protocol is used to qualitatively or semi-quantitatively assess the phosphorylation status of specific kinases.
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound or its analogs at the desired concentration for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the kinases of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system. Densitometry can be used for semi-quantitative analysis of band intensity, with phosphoprotein levels normalized to total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Targeting Phosphatases and Kinases: How to Checkmate Cancer [frontiersin.org]
- 5. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCI inhibits MKP3 by targeting the kinase-binding domain and disrupting ERK2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2018144597A1 - Methods of sensitizing cancer cells to immune cell killing - Google Patents [patents.google.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of BCI-215: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the potent and tumor cell-selective dual specificity MAPK phosphatase (DUSP-MKP) inhibitor, BCI-215, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, grounded in available safety data for closely related compounds and general best practices for chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1245792-67-9) is not publicly available, this document leverages data from the SDS for the closely related compound, BCI (CAS No. 1245792-51-1), to provide informed guidance.[1] It is imperative to obtain the specific SDS for this compound from your supplier and consult your institution's Environmental Health and Safety (EHS) department for definitive disposal protocols.
Key Chemical and Safety Data
A summary of the known quantitative data for this compound is presented below, alongside hazard information derived from the SDS for the related compound BCI.
| Property | Value | Reference |
| Chemical Name | (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one | [2] |
| CAS Number | 1245792-67-9 | [3] |
| Molecular Formula | C22H22BrNO | [3] |
| Molecular Weight | 396.32 g/mol | [3] |
| Solubility | DMSO: 33.33 mg/mL (84.10 mM) | [3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [3] |
| GHS Hazard Class (BCI) | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | [1] |
| Hazard Statements (BCI) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Experimental Protocols: Not Applicable
This document focuses on disposal procedures and does not cite specific experimental protocols.
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling BCI-215
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BCI-215, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Immediate Safety Information
This compound is a bioactive small molecule that requires careful handling. While it has shown selective cytotoxicity to tumor cells, appropriate personal protective equipment (PPE) and handling procedures must be followed at all times.
Personal Protective Equipment (PPE)
Standard laboratory PPE is required when handling this compound in solid or solution form.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or latex gloves | Prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | Protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the powder form or preparing stock solutions. | Avoid inhalation of dust or aerosols. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| In case of eye contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| In case of skin contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| If inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| If swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Logistical and Operational Plan
Proper storage, handling, and disposal of this compound are critical for maintaining its stability and ensuring a safe laboratory environment.
Storage
| Form | Storage Temperature | Additional Information |
| Solid Powder | -20°C for long-term storage | Can be stored at 4°C for short-term use. Keep container tightly closed in a dry and well-ventilated place. |
| In Solvent | -80°C | Prepare stock solutions in a suitable solvent such as DMSO. Aliquot to avoid multiple freeze-thaw cycles. |
Handling and Preparation of Stock Solutions
-
Weighing: Handle the solid powder in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation.
-
Dissolving: this compound is soluble in DMSO. For in vitro studies, a stock solution of 10 mM in DMSO is commonly prepared.[1]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium.
Disposal Plan
Dispose of unused this compound and contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or with regular trash.
This compound Mechanism of Action
This compound is an inhibitor of dual-specificity MAPK phosphatases (DUSPs), specifically DUSP1 and DUSP6.[2][3] These phosphatases are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By inhibiting DUSP1 and DUSP6, this compound leads to the sustained phosphorylation and activation of key MAPK proteins: Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[2] This hyperactivation of MAPK signaling can induce cell cycle arrest and apoptosis in tumor cells.[2]
Experimental Protocols
The following is a general protocol for treating cultured cells with this compound and assessing the phosphorylation of MAPK proteins by Western blot. This should be adapted based on the specific cell line and experimental goals.
Cell Treatment with this compound
-
Cell Seeding: Plate cells in a suitable culture vessel (e.g., 6-well plate) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of this compound Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution into pre-warmed complete culture medium to the desired final concentration (e.g., 1-20 µM).[4] A vehicle control (DMSO) should be prepared in parallel.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 1 to 6 hours).[4]
Western Blot for Phosphorylated ERK, JNK, and p38
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), p-JNK, and p-p38 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK, JNK, and p38, as well as a loading control (e.g., β-actin or GAPDH), to normalize the results.
References
- 1. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Inhibition of the Dual Specificity Phosphatases DUSP1 and DUSP6 Suppress MPNST Growth via JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
